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  • Product: (1-Methyl-1H-indazol-3-yloxy)-acetic acid
  • CAS: 304443-72-9

Core Science & Biosynthesis

Foundational

(1-Methyl-1H-indazol-3-yloxy)-acetic acid CAS number and identifiers

The following is an in-depth technical guide on (1-Methyl-1H-indazol-3-yloxy)-acetic acid , structured for researchers and drug development professionals. Core Identity & Chemical Profile (1-Methyl-1H-indazol-3-yloxy)-ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (1-Methyl-1H-indazol-3-yloxy)-acetic acid , structured for researchers and drug development professionals.

Core Identity & Chemical Profile

(1-Methyl-1H-indazol-3-yloxy)-acetic acid is a specialized heterocyclic building block and a close structural analog of the pharmaceutical agent Bendazac . Belonging to the class of indazol-3-yloxy acids, this compound serves as a critical scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antispermatogenic agents, and modulators of specific ion channels.

Chemical Identifiers & Physicochemical Properties[1][2][3][4][5][6][7]
Parameter Data / Value
CAS Number 304443-72-9
IUPAC Name 2-[(1-Methyl-1H-indazol-3-yl)oxy]acetic acid
Synonyms 2-((1-Methyl-1H-indazol-3-yl)oxy)acetic acid; 1-Methyl-3-carboxymethoxyindazole
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
SMILES CN1C2=CC=CC=C2C(=N1)OCC(=O)O
InChI Key Standard InChIKey required for verification
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (acidic form)
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.5 (Indazole nitrogen)
LogP (Predicted) ~1.2 – 1.5

Synthesis & Manufacturing Methodologies

The synthesis of (1-Methyl-1H-indazol-3-yloxy)-acetic acid generally follows a convergent route involving the construction of the indazole core followed by O-alkylation. A critical challenge in this pathway is controlling regioselectivity during the alkylation of the indazolone intermediate, which can exist in tautomeric forms (lactam vs. lactim).

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage (


) and the 

bond.
  • Core Formation: Cyclization of 2-substituted benzoic acid derivatives with hydrazine.

  • Functionalization:

    
    -alkylation using haloacetic acid equivalents.
    
Primary Synthetic Protocol
Step 1: Preparation of 1-Methyl-1H-indazol-3-ol (The Core)
  • Precursors:

    
    -methylhydrazine and 2-halobenzoic acid (or 2-aminobenzoic acid).
    
  • Reaction:

    • React 2-chlorobenzoic acid with

      
      -methylhydrazine in the presence of copper powder (Ullmann-type condensation) or via high-temperature cyclization.
      
    • Alternatively, methylate 1H-indazol-3-one using methyl iodide (MeI) and a base (e.g.,

      
      ). Note: Direct methylation of indazolone often yields a mixture of N1-methyl, N2-methyl, and O-methyl products. Regioselective synthesis using N-methylhydrazine is preferred for high purity.
      
Step 2: O-Alkylation (The Linker)
  • Reagents: 1-Methyl-1H-indazol-3-ol, Chloroacetic acid (or Ethyl bromoacetate), Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    ).
    
  • Solvent: Water/Ethanol (for acid route) or Acetone/DMF (for ester route).

  • Procedure:

    • Dissolve 1-methyl-1H-indazol-3-ol in aqueous NaOH (2-3 equivalents).

    • Add Chloroacetic acid dropwise at elevated temperature (60–80°C).

    • Monitor consumption of the starting material via TLC/HPLC.

    • Acidify the reaction mixture with HCl to precipitate the target acid.

    • Recrystallize from ethanol/water to remove unreacted starting materials and

      
      -alkylated byproducts.
      
Visualizing the Synthesis Pathway

SynthesisPath cluster_conditions Critical Control Points Precursor 2-Chlorobenzoic Acid + N-Methylhydrazine Core 1-Methyl-1H-indazol-3-ol (Intermediate) Precursor->Core Cyclization (Cu cat., Heat) Product (1-Methyl-1H-indazol-3-yloxy)- acetic acid Core->Product O-Alkylation (SnAr / Williamson Ether) Reagent Chloroacetic Acid + NaOH Reagent->Product Regio Regioselectivity: Avoid N-alkylation at Step 2 by using O-nucleophilic conditions.

Figure 1: Synthetic workflow for CAS 304443-72-9, highlighting the critical O-alkylation step.

Biological Activity & Pharmacological Context[1][3][10][14][15][16][17][18]

While CAS 304443-72-9 is often used as a building block, its biological profile is inferred from the Indazol-3-yloxy pharmacophore, most notably represented by Bendazac .

Structure-Activity Relationship (SAR)

The (indazol-3-yloxy)acetic acid scaffold is a privileged structure in medicinal chemistry.

  • The Indazole Ring: Provides a lipophilic core that mimics the indole ring found in NSAIDs like Indomethacin, but with altered H-bond acceptor properties due to the extra nitrogen.

  • The Oxyacetic Acid Tail: Mimics the carboxylate headgroup of arachidonic acid, facilitating binding to enzymes like Cyclooxygenase (COX) or Aldose Reductase.

  • N1-Substituent (Methyl vs. Benzyl):

    • Benzyl (Bendazac): Associated with anti-inflammatory and anti-cataract activity (protein denaturation inhibition).

    • Methyl (Current Topic): Reduces lipophilicity (LogP) compared to the benzyl analog. This modification is often explored to improve metabolic stability or reduce plasma protein binding while maintaining the core electronic interactions.

Key Biological Targets
  • Anti-Inflammatory (NSAID-like): Potential inhibition of prostaglandin synthesis via COX pathways.

  • Aldose Reductase Inhibition: Indazole-3-acetic acids are studied for preventing diabetic complications (e.g., cataracts) by inhibiting the polyol pathway.

  • Antispermatogenic Activity: Analogs like Gamendazole (which shares the indazole-3-carboxylic acid core) suggest this scaffold can target Sertoli cells, though the oxyacetic ether linkage alters this specificity.

Mechanism of Action Diagram

Mechanism Compound (1-Methyl-1H-indazol-3-yloxy)- acetic acid Target1 Cyclooxygenase (COX) (Putative) Compound->Target1 Binding Target2 Aldose Reductase Compound->Target2 Inhibition Target3 Protein Denaturation (Bendazac-like) Compound->Target3 Stabilization Effect1 Reduced Prostaglandins (Anti-inflammatory) Target1->Effect1 Effect2 Reduced Sorbitol Accumulation (Anti-cataract) Target2->Effect2

Figure 2: Potential pharmacological pathways based on the indazol-3-yloxy scaffold SAR.

Analytical Characterization & Quality Control

To ensure the integrity of research using this compound, the following analytical parameters must be verified.

H-NMR Spectroscopy (DMSO-d6)
  • Aromatic Region: Four protons corresponding to the benzene ring of the indazole (typically

    
     7.0 – 7.7 ppm).
    
  • N-Methyl: A sharp singlet integrating to 3H around

    
     3.8 – 4.0 ppm.
    
  • O-Methylene: A singlet integrating to 2H around

    
     4.7 – 4.9 ppm (characteristic of the 
    
    
    
    group).
  • Carboxylic Acid: A broad singlet around

    
     12.0 – 13.0 ppm (exchangeable with 
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Electrospray Ionization).

  • Mode: Positive (

    
    ) or Negative (
    
    
    
    ).
  • Expected Mass:

    • Positive Mode:

      
      
      
    • Negative Mode:

      
       (Preferred for carboxylic acids).
      
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Indazole absorption) and 210 nm.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place (

    
     recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.
    

References

  • PubChem. 2-((1-Methyl-1H-indazol-3-yl)oxy)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Silvestrini, B., et al. "Pharmacological properties of bendazac (AF 983) and its derivatives." Arzneimittel-Forschung (1969). (Providing the foundational SAR for indazol-3-yloxy acetic acids).
  • Bai, F., et al. "Structure-activity relationship study of indazole-3-carboxamides as potent CRAC channel blockers." Bioorganic & Medicinal Chemistry Letters (2017). Available at: [Link] (Contextualizing the indazole scaffold in modern drug discovery).

Sources

Exploratory

molecular structure and SMILES string for (1-Methyl-1H-indazol-3-yloxy)-acetic acid

Technical Whitepaper: Structural Characterization and Synthetic Utility of (1-Methyl-1H-indazol-3-yloxy)-acetic Acid Executive Summary & Chemical Identity (1-Methyl-1H-indazol-3-yloxy)-acetic acid is a specialized hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of (1-Methyl-1H-indazol-3-yloxy)-acetic Acid

Executive Summary & Chemical Identity

(1-Methyl-1H-indazol-3-yloxy)-acetic acid is a specialized heterocyclic building block and a close structural analog of the non-steroidal anti-inflammatory drug (NSAID) Bendazac .[1] While Bendazac features a benzyl group at the N1 position, this molecule substitutes a methyl group, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting protein denaturation inhibition and anti-cataract activity.

This guide details the structural topology, validated synthetic pathways, and physicochemical properties of this compound, distinguishing it from its C-linked isomers (e.g., indazol-3-acetic acid).

Structural Data Table
PropertySpecification
IUPAC Name 2-[(1-Methyl-1H-indazol-3-yl)oxy]acetic acid
Common Name 1-Methyl-Bendazac Analog
CAS Registry Number 304443-72-9
Molecular Formula

Molecular Weight 206.20 g/mol
Canonical SMILES CN1C2=CC=CC=C2N=C1OCC(=O)O
Isomeric SMILES CN1C2=CC=CC=C2N=C1OCC(=O)O
InChI Key PXJBEJIVJCXOOF-UHFFFAOYSA-N
H-Bond Donors/Acceptors 1 / 4

Structural Topology & Connectivity

The molecule comprises a fused bicyclic indazole core. The critical feature is the oxy-acetic acid moiety attached at position 3 via an ether linkage (


).[1] This distinguishes it from "indazol-3-acetic acid" derivatives where the alkyl chain is directly bonded to the ring carbon.[1]
Diagram: Molecular Connectivity Hierarchy

ChemicalStructure Fig 1. Structural hierarchy of (1-Methyl-1H-indazol-3-yloxy)-acetic acid showing functional domains. Core Indazole Scaffold (Bicyclic Aromatic) N1 N1 Position (Methylated) Core->N1 Alkylation C3 C3 Position (Oxy-Substituted) Core->C3 Substitution Tail Acetic Acid Moiety (-OCH2COOH) C3->Tail Ether Linkage

Retrosynthetic Analysis & Synthetic Protocols

Synthesizing the O-isomer (alkoxy) rather than the N-isomer (N2-alkylation) or C-isomer requires careful control of tautomeric equilibrium.[1] 1H-indazol-3-ol exists in equilibrium with 1,2-dihydro-3H-indazol-3-one.[1]

Key Challenge: Direct alkylation of indazolone often yields N2-alkylated products due to the thermodynamic stability of the amide-like lactam structure.[1] To secure the O-alkylation, the reaction is best performed on the 1-methyl-1H-indazol-3-ol intermediate using Williamson ether synthesis conditions.[1]

Diagram: Synthetic Pathway

Synthesis Fig 2. Step-wise synthesis focusing on regioselective N-methylation followed by O-alkylation. Start 1H-Indazol-3-ol (Starting Material) Step1 Step 1: N1-Methylation (MeI, NaH, DMF) Start->Step1 Inter1 1-Methyl-1H-indazol-3-ol (Key Intermediate) Step1->Inter1 Regioselective Control Step2 Step 2: O-Alkylation (Ethyl Bromoacetate, K2CO3, Acetone) Inter1->Step2 Inter2 Ethyl (1-methylindazol-3-yloxy)acetate (Ester Intermediate) Step2->Inter2 Williamson Ether Synth Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target Product (Acid) Step3->Final

Detailed Experimental Protocol

Step 1: Preparation of 1-Methyl-1H-indazol-3-ol

  • Rationale: N1-methylation is favored by using sodium hydride (NaH) in a polar aprotic solvent (DMF), which promotes the formation of the N1-anion.

  • Protocol: Dissolve 1H-indazol-3-ol (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (1.1 eq, 60% dispersion). Stir for 30 min. Add Iodomethane (1.1 eq) dropwise. Stir at RT for 4 hours. Quench with water, filter precipitate.

  • Checkpoint: Verify structure via NMR to ensure N1-methyl (singlet ~3.8 ppm) vs N2-methyl (often distinct shift).[1]

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Rationale: To favor O-alkylation over N2-alkylation of the 1-methyl intermediate, use a weaker base (

    
    ) in acetone or acetonitrile.[1] The "hard" oxygen nucleophile attacks the alkyl halide.
    
  • Protocol: Suspend 1-Methyl-1H-indazol-3-ol (1.0 eq) and anhydrous

    
     (2.0 eq) in acetone. Add Ethyl bromoacetate (1.2 eq). Reflux for 6-12 hours.
    
  • Workup: Filter inorganic salts. Concentrate filtrate.[2] Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Ester Hydrolysis

  • Protocol: Dissolve the ethyl ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate.[3][2][4]

  • Yield: Typically >85% for this step.

Physicochemical Profiling & Applications

Understanding the physicochemical profile is essential for predicting bioavailability and formulation requirements.

Property Table
ParameterValue (Predicted)Context
pKa (Acid) 3.2 - 3.6The carboxylic acid tail is relatively acidic due to the electron-withdrawing ether linkage.[1]
LogP 1.8 - 2.1Moderately lipophilic; suggests good membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~59 ŲWell within the range for oral bioavailability (<140 Ų).
Solubility Low (Neutral pH)Soluble in alkaline buffers (pH > 7.4) or organic solvents (DMSO, MeOH).
Medicinal Chemistry Context

This molecule serves as a truncated analog of Bendazac .

  • Bendazac: (1-Benzyl-1H-indazol-3-yloxy)acetic acid.[1] Used for anti-inflammatory and anti-necrotic effects.

  • 1-Methyl Analog: Removing the bulky benzyl group reduces lipophilicity and steric hindrance.[1] This is often used in drug discovery to:

    • Probe the Hydrophobic Pocket: Determine if the benzyl ring is essential for binding affinity.

    • Improve Metabolic Stability: The benzyl group is a site for metabolic oxidation; the methyl group is generally more stable (though subject to demethylation).

References

  • PubChem Compound Summary. (n.d.). 2-[(1-Methylindazol-3-yl)oxy]acetic acid (CID 12826223).[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Piccini, G., et al. (2016). Pharmacological properties of Bendazac derivatives. Bollettino Chimico Farmaceutico, 107, 219. (Foundational text on the Bendazac scaffold SAR).
  • Bai, F., et al. (2013). Regioselective alkylation of indazol-3-ones. Tetrahedron Letters, 54(15), 1960-1962. (Source for synthetic regioselectivity protocols).

Sources

Foundational

literature review of indazole-3-yloxy acetic acid analogs

An In-depth Technical Guide to Indazole-3-yloxy Acetic Acid Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships Authored by Gemini, Senior Application Scientist The indazole nucleus is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Indazole-3-yloxy Acetic Acid Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Authored by Gemini, Senior Application Scientist

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, indazole-3-yloxy acetic acid analogs have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of these analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their creation, explore their diverse biological activities including anti-inflammatory, anticancer, and aldose reductase inhibition properties, and dissect their structure-activity relationships. This guide aims to be a foundational resource, explaining the causality behind experimental choices and providing detailed protocols to empower further research and development in this exciting area.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[1][2][3] Its structural rigidity, ability to participate in hydrogen bonding, and capacity for diverse substitutions make it an ideal framework for interacting with various biological targets. Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the most thermodynamically stable and predominant.[2][3] This scaffold is a bioisostere of indole and is found in several FDA-approved drugs, including the anti-cancer agents axitinib and niraparib, and the anti-emetic granisetron, highlighting its clinical significance.[4] The versatility of the indazole ring has led to the development of derivatives with a vast array of biological activities, such as anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties.[1][5][6]

The focus of this guide, the indazole-3-yloxy acetic acid moiety, attaches an acetic acid group to the indazole core via an oxygen linker at the 3-position. This specific arrangement has proven to be a highly effective pharmacophore, particularly for targeting enzymes and receptors where a carboxylic acid group can act as a crucial binding element, often mimicking a natural substrate or interacting with cationic residues in an active site.

Synthetic Pathways to Indazole-3-yloxy Acetic Acid Analogs

The synthesis of indazole-3-yloxy acetic acid analogs typically follows a logical and adaptable multi-step sequence. The primary strategy involves the initial formation of a 3-hydroxyindazole core, followed by etherification with an appropriate haloacetic acid ester and subsequent saponification.

General Synthetic Strategy

A common and effective route begins with the synthesis of a substituted 1H-indazol-3-ol. This intermediate is then subjected to an O-alkylation reaction, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthetic_Pathway A Substituted 2-Aminobenzoic Acid or Hydrazone B 1H-Indazol-3-ol Intermediate A->B Cyclization C Ethyl Indazole-3-yloxyacetate (Ester Intermediate) B->C O-Alkylation (e.g., Ethyl Chloroacetate, K2CO3, Acetone) D Indazole-3-yloxy Acetic Acid (Final Product) C->D Saponification (e.g., NaOH, H2O/EtOH)

Caption: General synthetic workflow for indazole-3-yloxy acetic acid analogs.

Detailed Experimental Protocol: Synthesis of 2-(7-Methyl-1H-indazol-3-yloxy)acetic acid

This protocol provides a representative example of the synthesis, starting from a substituted benzohydrazide to form the indazole core.

Step 1: Synthesis of 7-Methyl-1H-indazol-3-ol [7]

  • To a solution of 2-fluoro-3-methylbenzohydrazide in an appropriate solvent (e.g., dioxane), add a strong base such as potassium tert-butoxide.

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 7-methyl-1H-indazol-3-ol. The rationale for using a fluorinated starting material is that fluoride is an excellent leaving group in nucleophilic aromatic substitution reactions that lead to cyclization.

Step 2: Synthesis of Ethyl 2-(7-Methyl-1H-indazol-3-yloxy)acetate [5]

  • In a round-bottom flask, combine 7-methyl-1H-indazol-3-ol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone.

  • To this suspension, add ethyl chloroacetate (1.1-1.5 eq) dropwise.

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC. The use of anhydrous conditions is critical to prevent unwanted side reactions, and potassium carbonate acts as a base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the electrophilic ethyl chloroacetate.

  • After cooling, filter off the inorganic salts and wash the filter cake with acetone.

  • Evaporate the filtrate under reduced pressure to obtain the crude ester, which can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 2-(7-Methyl-1H-indazol-3-yloxy)acetic acid [5]

  • Dissolve the crude ethyl 2-(7-methyl-1H-indazol-3-yloxy)acetate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide solution (e.g., 2M NaOH).

  • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

  • Cool the reaction mixture and reduce the volume by rotary evaporation to remove the ethanol.

  • Acidify the remaining aqueous solution with cold, dilute hydrochloric acid until the product precipitates completely.

  • Filter the resulting solid, wash thoroughly with cold water to remove salts, and dry to afford the final indazole-3-yloxy acetic acid analog.

Biological Activities and Therapeutic Potential

Indazole-3-yloxy acetic acid analogs have been investigated for a multitude of therapeutic applications, owing to their ability to modulate various biological pathways.

Anti-inflammatory, Analgesic, and Antipyretic Activities

A significant body of research has demonstrated the efficacy of indazole derivatives as anti-inflammatory, analgesic, and antipyretic agents.[5][6] The mechanism is often linked to the inhibition of prostaglandin E2 (PGE2) synthesis.[5] PGE2 is a key mediator of inflammation, pain, and fever; by reducing its levels, these compounds can alleviate the associated symptoms.[5]

  • Anti-inflammatory: In preclinical models, such as the carrageenan-induced rat paw edema assay, certain indazole acetic acid derivatives have shown a significant reduction in inflammation.[6]

  • Analgesic: The analgesic effects have been confirmed using models like the acetic acid-induced writhing test, where the compounds reduce the number of writhing responses, indicating pain relief.[6]

  • Antipyretic: In fever models induced by agents like TAB vaccine, these analogs have demonstrated the ability to reduce body temperature, comparable to standard drugs.[5]

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[8] Under hyperglycemic conditions in diabetes, this pathway becomes overactive, leading to the accumulation of sorbitol in tissues like the lens, retina, and peripheral nerves. This accumulation is a key factor in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, and cataracts.[9]

Indazole-3-yloxy acetic acid analogs have been identified as potent inhibitors of aldose reductase (ALR2).[10] The acetic acid moiety is crucial for activity, likely by binding to an anionic binding site within the enzyme's active pocket. The indazole scaffold and its substituents interact with other regions of the active site to enhance potency and selectivity over the related aldehyde reductase (ALR1), reducing the risk of side effects.[8] For instance, compounds like 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid have shown IC50 values in the nanomolar range.[10]

Aldose_Reductase_Pathway cluster_0 Polyol Pathway (Hyperglycemia) cluster_1 Point of Intervention Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic Complications\n(Neuropathy, Cataracts) Diabetic Complications (Neuropathy, Cataracts) Sorbitol->Diabetic Complications\n(Neuropathy, Cataracts) Inhibitor Indazole-3-yloxy Acetic Acid Analog Inhibitor->Glucose Blocks Conversion

Caption: Inhibition of the polyol pathway by indazole-3-yloxy acetic acid analogs.

Anticancer Activity

The indazole scaffold is present in several approved anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative properties.[11] Certain indazole analogs have demonstrated potent growth-inhibitory activity against various cancer cell lines, including breast cancer.[11] The mechanisms of action are often multifactorial and can include:

  • Induction of Apoptosis: These compounds can trigger programmed cell death, evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[11]

  • Inhibition of Cell Migration and Invasion: They can reduce the metastatic potential of cancer cells by decreasing the activity of matrix metalloproteinases (MMPs) like MMP9.[11]

  • Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) levels within cancer cells can lead to mitochondrial damage and subsequent cell death.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole-3-yloxy acetic acid analogs is highly dependent on their molecular structure. SAR studies help elucidate the key features required for potency and selectivity.

Caption: Key points for structure-activity relationships in indazole-3-yloxy acetic acid analogs.

  • The Acetic Acid Moiety: This group is generally considered essential for high-potency aldose reductase inhibition, acting as the primary anchor to the enzyme's active site.[10] Esterification of this group can create prodrugs with improved pharmacokinetic properties.

  • Substituents on the Indazole Ring: The nature and position of substituents on the benzene portion of the indazole ring can fine-tune the molecule's electronic properties, lipophilicity, and steric profile. Halogen substitutions (e.g., fluoro, chloro) are often employed to enhance binding affinity.[10]

  • Substitution at the N1 Position: The N1 position of the pyrazole ring is a key site for modification. Introducing bulky and specific substituents, such as substituted benzyl or benzothiazolyl groups, can lead to a dramatic increase in potency by allowing the molecule to occupy deeper hydrophobic pockets within the target protein.[10]

Data Summary

The following table summarizes the biological activities of representative indazole acetic acid analogs from the literature.

Compound/Analog DescriptionTarget/ActivityPotency (IC₅₀) / ResultReference
1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid (62)Aldose Reductase30 nM[10]
3,4-dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl) methyl]-1-pyridazineacetic acid (79)Aldose Reductase5 nM[10]
3-methyl-1-carbethoxy ethyl indazole derivative (Compound b)Anti-inflammatory, Analgesic, AntipyreticSignificant activity at 500 mg/kg[5][6]
Indazole derivative 2fAnticancer (4T1 breast cancer cells)IC₅₀ = 0.23–1.15 μM[11]

Conclusion and Future Perspectives

Indazole-3-yloxy acetic acid analogs represent a robust and versatile chemical scaffold with significant therapeutic potential. Their demonstrated efficacy as anti-inflammatory agents, potent aldose reductase inhibitors, and promising anticancer compounds underscores their importance in drug discovery. The well-established synthetic routes allow for extensive structural diversification, enabling fine-tuning of their pharmacological profiles.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds. The exploration of novel substitutions on the indazole ring and at the N1 position, guided by computational modeling and SAR insights, could lead to the discovery of next-generation inhibitors with enhanced potency and selectivity. Furthermore, investigating the potential of these analogs against other therapeutic targets where an acidic pharmacophore is beneficial could open new avenues for their clinical application. The self-validating nature of the synthetic protocols and the clear structure-activity relationships provide a solid foundation for continued innovation in this field.

References

  • Aanandhi, M.V., et al. (2008). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences, Biotechnology Research Asia, 5(1), 313-318.
  • Odell, L.R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. European Journal of Organic Chemistry.
  • Odell, L.R., et al. (2025). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. White Rose Research Online.
  • Mylari, B.L., et al. (1998). Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. Journal of Medicinal Chemistry, 41(10), 1579-1593. [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128245.
  • Manna, F., et al. (2003). Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives. Journal of Medicinal Chemistry, 46(8), 1571-1581. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Aanandhi, M.V., et al. (2008). Synthesis and biological activities of a novel series of indazole derivatives. ResearchGate. [Link]

  • Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1869-1896. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1141-1146. [Link]

  • Chen, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • La Motta, C., et al. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal, 11, 9-22.
  • Unknown Author. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Missouri-St. Louis Institutional Repository. [Link]

  • Chen, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. ResearchGate. [Link]

  • Sharma, P., et al. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Pharmaceuticals, 17(10), 1261.

Sources

Protocols & Analytical Methods

Method

O-Alkylation of 1-Methyl-Indazole Derivatives: A Detailed Guide to Synthesis and Reaction Conditions

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to the O-alkylation of 1-methyl-indazole derivatives, a critical transformation in the synthesis of var...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the O-alkylation of 1-methyl-indazole derivatives, a critical transformation in the synthesis of various biologically active molecules. We will delve into the strategic synthesis of the key precursor, 1-methyl-1H-indazol-3-ol, and provide detailed, field-proven protocols for its subsequent O-alkylation via the Williamson ether synthesis and the Mitsunobu reaction. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize 1-methyl-3-alkoxyindazole derivatives.

Introduction: The Significance of 1-Methyl-3-alkoxyindazoles

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The 1-methyl-3-alkoxyindazole motif, in particular, serves as a crucial pharmacophore in the development of treatments for various diseases. The strategic placement of the alkoxy group at the 3-position can significantly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, robust and versatile methods for the synthesis of these derivatives are of high importance to the drug discovery and development community.

Synthesis of the Key Precursor: 1-Methyl-1H-indazol-3-ol

A reliable and scalable synthesis of the starting material is paramount for any successful synthetic campaign. This section outlines a practical, multi-step approach to 1-methyl-1H-indazol-3-ol, commencing from readily available starting materials.

Synthetic Pathway Overview

The synthesis of 1-methyl-1H-indazol-3-ol can be efficiently achieved from 1H-indazole-3-carboxylic acid. The overall transformation involves the N-methylation of the indazole core, followed by the reduction of the carboxylic acid functionality to the corresponding alcohol.

A 1H-Indazole-3-carboxylic acid B 1-Methyl-1H-indazole-3-carboxylic acid A->B  Methylation C 1-Methyl-1H-indazol-3-ol B->C  Reduction

Caption: Synthetic route to 1-methyl-1H-indazol-3-ol.

Experimental Protocol: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

This protocol details the N-methylation of 1H-indazole-3-carboxylic acid. The use of a strong base ensures deprotonation of the indazole nitrogen, facilitating selective methylation at the N1 position.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Methyl iodide (CH₃I)

  • Dichloromethane (CH₂Cl₂)

  • Petroleum ether

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, add a solution of 1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Warm the reaction to 50 °C and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by trituration with petroleum ether or by column chromatography to afford 1-methyl-1H-indazole-3-carboxylic acid.

Experimental Protocol: Reduction to 1-Methyl-1H-indazol-3-ol

The reduction of the carboxylic acid to the primary alcohol is a standard transformation. Here, we utilize lithium aluminium hydride (LiAlH₄), a potent reducing agent suitable for this purpose.

Materials:

  • 1-Methyl-1H-indazole-3-carboxylic acid

  • Lithium aluminium hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of lithium aluminium hydride (2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-methyl-1H-indazol-3-ol.

O-Alkylation Methodologies

With the key precursor in hand, we now turn our attention to the primary focus of this note: the O-alkylation of 1-methyl-1H-indazol-3-ol. We will detail two of the most reliable and widely used methods for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers.[1] It proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1] In our case, the alkoxide of 1-methyl-1H-indazol-3-ol will be generated in situ using a suitable base.

cluster_0 Williamson Ether Synthesis A 1-Methyl-1H-indazol-3-ol B 1-Methyl-3-indazoloxide A->B  Base (e.g., NaH, K2CO3) D 1-Methyl-3-alkoxyindazole B->D  Sₙ2 Attack C Alkyl Halide (R-X) C->D cluster_1 Mitsunobu Reaction A 1-Methyl-1H-indazol-3-ol D Oxyphosphonium intermediate A->D B Alcohol (R-OH) C PPh₃ + DEAD/DIAD C->D  Activation E 1-Methyl-3-alkoxyindazole D->E  Sₙ2 Attack by Indazoloxide

Sources

Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of (1-Methyl-1H-indazol-3-yloxy)-acetic acid

Abstract This application note details a systematic approach to developing and validating a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic approach to developing and validating a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1-Methyl-1H-indazol-3-yloxy)-acetic acid. This compound, featuring an indazole core and a carboxylic acid moiety, presents specific chromatographic challenges, primarily related to its polarity and ionizable nature. The narrative explains the causal logic behind the strategic selection of the stationary phase, mobile phase composition, and detection parameters. The optimized method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The protocol has been developed to be self-validating and is presented alongside a comprehensive validation plan designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors.

Introduction and Analyte Characterization

(1-Methyl-1H-indazol-3-yloxy)-acetic acid is a heterocyclic compound of interest in pharmaceutical research and development. Its structure comprises a substituted indazole ring linked to an acetic acid group via an ether linkage. The presence of the carboxylic acid functional group (pKa typically in the range of 3-5) makes the molecule ionizable.

Chromatographic Challenges: The primary challenge in developing an HPLC method for this analyte is controlling its ionization state to achieve consistent retention and symmetrical peak shapes. In reversed-phase chromatography, analyzing acidic compounds in their ionized (anionic) form often leads to poor retention on non-polar stationary phases and can result in peak tailing due to secondary interactions with residual silanols on the silica support.[4][5] Therefore, the core of the method development strategy is to suppress the ionization of the carboxylic acid.

The Strategic Imperative: pH Control To ensure the analyte is in its neutral, more hydrophobic form, the mobile phase pH must be controlled. A widely accepted principle in chromatography is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of an acidic analyte.[5][6] This protonates the carboxylic acid group, maximizing its retention on a reversed-phase column and leading to sharp, symmetrical peaks.

Part 1: HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process involving the optimization of several key parameters. The logical flow for this process is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Acidic, Polar Nature) ColumnScreen Column Screening (C18, Phenyl, etc.) Analyte->ColumnScreen Governs Choice MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen Wavelength Wavelength Selection (UV Scan) MobilePhaseScreen->Wavelength Gradient Gradient Optimization (Slope & Time) Wavelength->Gradient FlowTemp Flow Rate & Temperature (Fine-tuning) Gradient->FlowTemp Validation Method Validation (ICH Q2 Guidelines) FlowTemp->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Workflow for HPLC Method Development and Validation.

Column (Stationary Phase) Selection

The interaction between the analyte and the stationary phase is fundamental to separation.[6] Given the predominantly non-polar indazole core of the analyte, reversed-phase chromatography is the most suitable mode.[7]

  • Initial Choice (Workhorse): Ascentis® C18 or equivalent. A C18 column is the most common starting point for reversed-phase HPLC due to its strong hydrophobic retention.[7][8] It provides a good balance of retention for a wide range of molecules.

  • Alternative Selectivity: Phenyl-Hexyl or RP-Amide. If peak shape or resolution with co-eluting impurities is an issue on a C18 column, alternative phases should be screened.[8]

    • A Phenyl phase can offer different selectivity through π-π interactions with the aromatic indazole ring.[9]

    • An RP-Amide or embedded polar group (EPG) column can provide enhanced retention for polar compounds and offer better peak shape for acidic analytes, even at intermediate pH values.[8]

For this application note, a C18 column was selected as the primary column for development due to its versatility.

Mobile Phase Selection and Optimization

The mobile phase modulates the retention and selectivity of the separation.[4]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as the initial choice. ACN's lower viscosity results in lower backpressure, and it often provides sharper peaks. Methanol, however, can offer different selectivity and should be considered if ACN does not yield the desired separation.

  • Aqueous Phase & pH Control: This is the most critical parameter. To suppress the ionization of the analyte's carboxylic acid group, the mobile phase must be acidified.

    • Buffer Selection: A buffer is used to resist changes in pH.[8] For UV detection at low wavelengths (~210-230 nm) and compatibility with mass spectrometry (MS), volatile buffers are ideal. A solution of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water is an excellent choice, typically bringing the pH to ~2.5-2.7. For UV-only applications, a phosphate buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0) can also be used.[8] We will proceed with 0.1% formic acid for its broad compatibility.

ParameterRelationships Analyte Analyte: (1-Methyl-1H-indazol-3-yloxy) -acetic acid pKa Carboxylic Acid pKa (Approx. 3-5) Analyte->pKa MobilePhase_pH Mobile Phase pH pKa->MobilePhase_pH Influences target pH Ionization Analyte Ionization State MobilePhase_pH->Ionization Controls Retention Retention on C18 Ionization->Retention Directly Affects PeakShape Peak Shape Ionization->PeakShape Directly Affects

Caption: Causality of Mobile Phase pH on Chromatographic Behavior.

Detection Wavelength

The analyte was dissolved in methanol and scanned using a UV-Vis spectrophotometer to determine its maximum absorbance (λ-max). The indazole ring system typically exhibits strong absorbance in the UV region. A λ-max was observed at approximately 225 nm and 280 nm. For maximum sensitivity, 225 nm was chosen as the primary monitoring wavelength.

Part 2: Optimized Method and Experimental Protocol

Based on the systematic development strategy, the following optimized method was established.

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV/Vis detector.
Analytical Column Ascentis® C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in HPLC-grade Acetonitrile
Diluent 50:50 (v/v) Acetonitrile:Water
Standard (1-Methyl-1H-indazol-3-yloxy)-acetic acid reference standard (>99% purity)
Final Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 20 minutes
Gradient Program See Table below

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas.

    • Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.

  • Standard Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the (1-Methyl-1H-indazol-3-yloxy)-acetic acid reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (50:50 ACN:Water) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.

  • Working Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to the mark with the diluent and mix well.

  • Sample Preparation:

    • Accurately weigh the sample material containing the analyte to obtain a theoretical final concentration of approximately 0.1 mg/mL in the final volume.

    • Follow the same dissolution and dilution procedure as for the standard preparation.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the initial mobile phase conditions (90% A / 10% B) for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Perform six replicate injections of the Working Standard Solution to establish system suitability.

    • Inject the sample solutions for analysis.

Part 3: Method Validation Protocol (per ICH Q2(R2))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][2][3][10]

System Suitability

System suitability testing is an integral part of the analytical procedure and must be performed before any sample analysis.

  • Protocol: Inject the working standard solution (0.1 mg/mL) six times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Protocol:

    • Inject the diluent to demonstrate no interfering peaks at the analyte's retention time.

    • Inject a known impurity or a placebo sample.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples to ensure the peak is pure and there is no co-elution with degradation products. Peak purity can be assessed using a PDA detector.

  • Acceptance Criteria: The analyte peak should be free from interference from blank, placebo, and degradation products. Peak purity angle should be less than the peak purity threshold.

Linearity
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL). Inject each standard in triplicate.

  • Acceptance Criteria:

    • Plot a graph of peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare spiked samples by adding known amounts of the analyte stock solution to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Illustrative Accuracy Data Table:

Level Spiked Conc. (mg/mL) Measured Conc. (mg/mL) % Recovery
80% (n=3) 0.080 0.079 98.8%
100% (n=3) 0.100 0.101 101.0%

| 120% (n=3) | 0.120 | 0.119 | 99.2% |

Precision (Repeatability & Intermediate Precision)
  • Protocol:

    • Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the minor changes.

Conclusion

This application note presents a comprehensive, logically developed, and robust RP-HPLC method for the quantitative determination of (1-Methyl-1H-indazol-3-yloxy)-acetic acid. By controlling the mobile phase pH to suppress the ionization of the acidic analyte, the method achieves excellent peak shape, sensitivity, and resolution. The provided protocol for method validation, based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated quality control environment, providing trustworthy and reproducible results for drug development and manufacturing professionals.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Phenomenex. HPLC Method Development. [Link]

  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

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Method

Application Notes and Protocols for In Vitro Evaluation of Indazole-3-Yloxy Acetic Acid Derivatives

Authored by a Senior Application Scientist Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-tum...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibitory effects.[1][2][3] This guide provides a comprehensive framework for the in vitro evaluation of novel indazole-3-yloxy acetic acid derivatives. We move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to compound characterization. The protocols detailed herein focus on a primary biochemical screen against a highly relevant target, Aldo-Keto Reductase 1C3 (AKR1C3), followed by essential cell-based assays to determine cytotoxic and apoptotic effects.[4][5][6] This structured workflow enables researchers to efficiently profile novel chemical entities, progressing from target engagement to cellular phenotype.

Strategic Workflow for Compound Evaluation

A tiered screening approach is critical for the efficient evaluation of new chemical entities. This strategy begins with a specific, target-based biochemical assay to establish potency and selectivity. Hits from this primary screen are then advanced to cell-based assays to assess their effects in a more complex biological system, confirming cellular activity and elucidating the mechanism of action.

experimental_workflow cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Phenotype biochem_assay AKR1C3 Enzyme Inhibition Assay biochem_data Determine % Inhibition Calculate IC50 Value biochem_assay->biochem_data cell_viability Cell Viability Assay (e.g., MTT) biochem_data->cell_viability Advance Active Hits cell_data Determine GI50 (Growth Inhibition) cell_viability->cell_data apoptosis_assay Apoptosis Analysis (Western Blot) apoptosis_data Confirm Apoptotic Mechanism apoptosis_assay->apoptosis_data cell_data->apoptosis_assay Investigate Mechanism

Figure 1: A tiered experimental workflow for the in vitro characterization of indazole-3-yloxy acetic acid derivatives.

Application Note I: AKR1C3 Enzyme Inhibition Assay

Scientific Rationale & Target Overview

Human aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a critical enzyme in steroid and prostaglandin metabolism.[5] It catalyzes the reduction of androstenedione to testosterone and estrone to 17β-estradiol, providing potent ligands for the androgen and estrogen receptors, respectively.[7] Overexpression of AKR1C3 is strongly implicated in the progression of castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies.[5][8][9] Furthermore, its role as a prostaglandin D2 11-ketoreductase links it to inflammatory processes and cell proliferation.[9] Given that numerous indazole-containing compounds have been identified as AKR1C3 inhibitors, this enzyme represents a primary, high-value target for initial screening.[6][10]

akr1c3_pathway PGE2 Prostaglandin E2 PGD2 Prostaglandin D2 PGE2->PGD2 Isomerase PGJ2 15d-PGJ2 (Pro-differentiation) PGD2->PGJ2 Spontaneous Dehydration AKR1C3 AKR1C3 PGD2->AKR1C3 PGF2a Prostaglandin F2α (Pro-proliferative) AKR1C3->PGF2a Catalyzes Testosterone Testosterone (Potent Androgen) AKR1C3->Testosterone Catalyzes Androstenedione Androstenedione (Weak Androgen) Androstenedione->AKR1C3 AR Androgen Receptor (AR) Testosterone->AR Activates GeneTx Gene Transcription (Cell Growth, Survival) AR->GeneTx Indazole Indazole-3-yloxy Acetic Acid Indazole->AKR1C3 Inhibits apoptosis_western Apoptotic_Stimulus Apoptotic Stimulus (e.g., Test Compound) Pro_Caspase3 Pro-Caspase-3 (Inactive, ~32 kDa) Apoptotic_Stimulus->Pro_Caspase3 Activates Initiator Caspases Cleaved_Caspase3 Cleaved Caspase-3 (Active, 17/19 kDa) Pro_Caspase3->Cleaved_Caspase3 Cleavage PARP PARP-1 (Full-length, ~116 kDa) Cleaved_Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP-1 (Inactive fragment, 89 kDa) PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Hallmark of Loading_Control Loading Control (GAPDH or β-actin, ~37-42 kDa)

Figure 3: Key protein markers detected by Western blot to confirm apoptosis.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., 1x and 5x the GI₅₀ value) for a set time (e.g., 24-48 hours). Include a vehicle control.

    • Harvest the cells and wash with ice-cold PBS. [11] * Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [11] * Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. [11] * Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [11]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [11] * Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

      • Cleaved Caspase-3

      • Cleaved PARP

      • A loading control (e.g., GAPDH or β-actin) to verify equal protein loading.

    • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibodies.

    • Washing: Perform final washes with TBST.

  • Detection and Interpretation:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Interpretation: An increase in the signal for cleaved Caspase-3 and cleaved PARP in compound-treated samples compared to the vehicle control indicates the induction of apoptosis. The loading control bands should be of similar intensity across all lanes.

Summary of Quantitative Data Presentation

For clear reporting and comparison, quantitative data from the primary and secondary screens should be summarized in a tabular format.

Compound IDTargetAssay TypeResult (IC₅₀ / GI₅₀)
Indazole-X-001AKR1C3Enzyme Inhibition2.5 µM
Indazole-X-001Prostate Cancer Cell LineMTT Viability7.8 µM
IndomethacinAKR1C3Enzyme Inhibition5.1 µM
IndomethacinProstate Cancer Cell LineMTT Viability> 50 µM

Note: Data presented is illustrative and for formatting purposes only.

References

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Treatment.
  • ResearchGate. (n.d.). Overview of the major pathways for AKR1C3's action on tumor cells.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • He, Y., et al. (2013). Steroidogenic Enzyme AKR1C3 Is a Novel Androgen Receptor-Selective Coactivator that Promotes Prostate Cancer Growth. Clinical Cancer Research, 19(20), 5613-5625.
  • ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening.
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  • Ji, Q., et al. (2005). Increased expression of type 2 3a-hydroxysteroid dehydrogenase/type 5 17b-hydroxysteroid dehydrogenase (AKR1C3) and its relationship with the androgen receptor in prostate carcinoma.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • ACS Publications. (2020, May 28). Overview of AKR1C3: Inhibitor Achievements and Disease Insights. Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Determination of Caspase Activation by Western Blot. PubMed.
  • Brozic, P., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. PLoS ONE, 7(10), e45303.
  • Wikipedia. (n.d.). AKR1C3.
  • ResearchGate. (2025, August 6). New enzymatic assay for the AKR1C enzymes. Request PDF.
  • Yin, Y. D., et al. (2016). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)
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  • Google Patents. (n.d.). WO2018148721A1 - Highly selective akr1c3 inhibitors and methods of use thereof.
  • Adeniji, A. O., & Penning, T. M. (2015). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review.
  • Khan, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2789.
  • Rizzani, A., et al. (n.d.). New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. Unito.it.
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Application

scale-up synthesis procedures for (1-Methyl-1H-indazol-3-yloxy)-acetic acid

An Application Note and Protocol for the Scale-Up Synthesis of (1-Methyl-1H-indazol-3-yloxy)-acetic acid Abstract This document provides a comprehensive guide for the scale-up synthesis of (1-Methyl-1H-indazol-3-yloxy)-a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of (1-Methyl-1H-indazol-3-yloxy)-acetic acid

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (1-Methyl-1H-indazol-3-yloxy)-acetic acid, a key heterocyclic scaffold in medicinal chemistry. The journey of an Active Pharmaceutical Ingredient (API) from laboratory discovery to industrial production is a complex endeavor that requires a shift from feasibility-focused methods to robust, scalable, and safe industrial protocols.[1] This guide details a validated two-part synthetic strategy, emphasizing the chemical process development required for large-scale manufacturing.[2] We address critical process parameters, safety considerations, and analytical controls necessary to ensure consistent quality and yield. The described protocol is designed for researchers, chemists, and drug development professionals tasked with transitioning novel chemical entities from the bench to pilot plant or commercial scale.

Introduction: The Strategic Importance of Scalable Synthesis

(1-Methyl-1H-indazol-3-yloxy)-acetic acid is a valuable intermediate in the synthesis of various pharmacologically active agents. The indazole motif is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The successful development of any drug candidate hinges on the ability to produce the API in sufficient quantities for clinical trials and eventual commercialization. This necessitates a synthetic route that is not only efficient but also economically viable, safe, and environmentally sustainable.[3][4]

Directly scaling a laboratory procedure is often impractical due to changes in reaction kinetics, heat transfer, and impurity profiles at larger volumes.[2] Therefore, this protocol has been developed with a "Quality-by-Design" (QbD) approach, building robustness into the synthetic route by selecting chemical transformations optimized for scalability and reproducibility.[3]

Retrosynthetic Analysis and Strategy

The synthesis is approached as a two-stage process. The primary challenge lies in the regioselective N-methylation of the indazole core, as direct alkylation can lead to a mixture of N1 and N2 isomers.[5] Our strategy prioritizes a convergent synthesis that ensures high regioselectivity and avoids complex purification steps like column chromatography, which are undesirable at an industrial scale.[4]

The chosen pathway involves:

  • Formation and N-methylation of the indazole core to produce the key intermediate, 1-Methyl-1H-indazol-3-ol.

  • Williamson ether synthesis to couple the intermediate with an acetic acid synthon, followed by saponification to yield the final product.

G cluster_0 Overall Synthetic Strategy Final_Product (1-Methyl-1H-indazol-3-yloxy)-acetic acid Intermediate_2 Ethyl (1-Methyl-1H-indazol-3-yloxy)-acetate Final_Product->Intermediate_2 Saponification Intermediate_1 1-Methyl-1H-indazol-3-ol Intermediate_2->Intermediate_1 Williamson Ether Synthesis Starting_Material 1H-Indazol-3-ol Intermediate_1->Starting_Material Regioselective N-Methylation

Caption: High-level retrosynthetic analysis of the target molecule.

Part I: Scale-Up Synthesis of 1-Methyl-1H-indazol-3-ol

Principle and Rationale

The synthesis of the indazole core can be achieved through various methods.[6] However, for scale-up, we begin with the commercially available 1H-Indazol-3-ol. The critical step is the regioselective methylation at the N1 position. Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 isomers, with the ratio being highly dependent on the base, solvent, and electrophile used.[7][8] To ensure high selectivity for the thermodynamically more stable N1 tautomer, this protocol employs a strong base in a polar aprotic solvent.[8] Sodium hydride is selected for its ability to completely deprotonate the indazole, while N,N-Dimethylformamide (DMF) serves as the solvent. Methyl iodide is used as the methylating agent. This combination favors the formation of the desired N1-methylated product.

Detailed Protocol: 1-Methyl-1H-indazol-3-ol

Materials:

  • 1H-Indazol-3-ol (10.0 kg, 74.55 mol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (3.28 kg, 82.0 mol, 1.1 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (100 L)

  • Methyl iodide (5.15 L, 82.0 mol, 1.1 equiv)

  • Toluene (for washing NaH)

  • Isopropyl Acetate (IPAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

Equipment:

  • 250 L glass-lined reactor with overhead stirring, temperature control unit, nitrogen inlet, and condenser.

  • Addition funnel/pump for controlled liquid addition.

  • Filtration unit (e.g., Nutsche filter-dryer).

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Sodium Hydride Washing: In a separate suitable vessel under a nitrogen atmosphere, wash the sodium hydride (3.28 kg) with anhydrous toluene (2 x 5 L) to remove the mineral oil. Decant the toluene carefully.

  • Charge Reagents: Suspend the washed sodium hydride in anhydrous DMF (40 L) in the main reactor. Cool the suspension to 0-5 °C.

  • Indazole Addition: Dissolve 1H-Indazol-3-ol (10.0 kg) in anhydrous DMF (60 L) in a separate vessel. Slowly add this solution to the NaH suspension in the reactor over 2-3 hours, maintaining the internal temperature below 10 °C. Vigorous hydrogen gas evolution will occur; ensure adequate venting.

  • Anion Formation: Stir the resulting mixture at 5-10 °C for 1 hour after the addition is complete to ensure full deprotonation.

  • Methylation: Slowly add methyl iodide (5.15 L) to the reaction mixture over 2-3 hours, again maintaining the temperature below 15 °C to control the exotherm.

  • Reaction Completion: Allow the reaction to warm to room temperature (20-25 °C) and stir for 16-24 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Quenching: Cool the reactor to 0-5 °C. Very carefully and slowly, quench the reaction by adding water (20 L) dropwise. This step is highly exothermic and will generate flammable gases. Maintain strict temperature control (< 20 °C).

  • Extraction: Add Isopropyl Acetate (IPAc) (80 L) to the reactor. Stir for 15 minutes, then stop agitation and allow the layers to separate.

  • Phase Separation: Separate the lower aqueous layer. Wash the organic (IPAc) layer with water (2 x 40 L) and then with brine (40 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to approximately 20% of its original volume.

  • Crystallization & Isolation: Cool the concentrated solution to 0-5 °C and hold for at least 4 hours to induce crystallization. Collect the solid product by filtration, wash the filter cake with cold IPAc (10 L), and dry under vacuum at 50 °C to a constant weight.

Process Parameters and Data
ParameterValueRationale
Starting Material 1H-Indazol-3-ol (10.0 kg)Commercially available precursor.
Base Sodium Hydride (1.1 equiv)Ensures complete deprotonation for regioselective alkylation.[7]
Methylating Agent Methyl Iodide (1.1 equiv)Efficient and reactive methyl source.
Solvent Anhydrous DMFPolar aprotic solvent favors SN2 reaction and solubilizes the indazole salt.
Temperature (Addition) 0-10 °CControls exotherm and minimizes side reactions.
Temperature (Reaction) 20-25 °CAllows the reaction to proceed to completion at a reasonable rate.
Quenching Agent WaterNeutralizes unreacted NaH; must be added with extreme caution.
Expected Yield 85-92%Based on typical process optimization results.
Purity (HPLC) >98%Target purity for the intermediate.

Part II: Scale-Up Synthesis of (1-Methyl-1H-indazol-3-yloxy)-acetic acid

Principle and Rationale

This stage employs the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[9][10] The reaction proceeds via an SN2 mechanism where the alkoxide (or in this case, the phenoxide-like) anion of 1-Methyl-1H-indazol-3-ol acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate.[9] A base is required to deprotonate the hydroxyl group. Potassium carbonate is chosen as a suitable base for scale-up due to its lower cost, ease of handling, and sufficient basicity compared to alternatives like sodium hydride. The reaction is followed by saponification (ester hydrolysis) using sodium hydroxide to yield the final carboxylic acid product.

Detailed Protocol: Final Product Synthesis

Materials:

  • 1-Methyl-1H-indazol-3-ol (from Part I, e.g., 10.0 kg, 67.5 mol)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (11.2 kg, 81.0 mol, 1.2 equiv)

  • Ethyl Chloroacetate (8.0 L, 74.3 mol, 1.1 equiv)

  • Acetone (100 L)

  • Sodium Hydroxide (NaOH) (5.4 kg, 135 mol, 2.0 equiv)

  • Hydrochloric Acid (HCl), concentrated (approx. 15 L)

  • Water (deionized)

Procedure:

  • Charge Reactor: To a clean, dry 250 L reactor, add 1-Methyl-1H-indazol-3-ol (10.0 kg), potassium carbonate (11.2 kg), and acetone (100 L).

  • Etherification: Heat the stirred suspension to reflux (approx. 56 °C). Slowly add ethyl chloroacetate (8.0 L) over 1-2 hours.

  • Reaction Monitoring: Maintain the reaction at reflux for 8-12 hours. Monitor the progress by HPLC.

  • Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (KCl and excess K₂CO₃) and wash the filter cake with acetone (20 L).

  • Solvent Exchange: Transfer the filtrate back to a clean reactor and concentrate under reduced pressure to remove the acetone, leaving an oil.

  • Saponification: To the residual oil, add water (50 L) and sodium hydroxide (5.4 kg). Heat the mixture to 80-90 °C and stir for 2-4 hours until HPLC analysis confirms the complete hydrolysis of the ester intermediate.

  • Acidification & Precipitation: Cool the reaction mixture to 20-25 °C. Slowly and carefully add concentrated HCl to adjust the pH to 2-3. The product will precipitate as a solid. This step is exothermic.

  • Isolation and Drying: Cool the slurry to 0-5 °C and stir for 2 hours. Collect the product by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH 6-7).

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Process Parameters and Data
ParameterValueRationale
Starting Material 1-Methyl-1H-indazol-3-olKey intermediate from Part I.
Base (Etherification) K₂CO₃ (1.2 equiv)Safe, effective, and economical base for large-scale operations.[11]
Alkylating Agent Ethyl Chloroacetate (1.1 equiv)Provides the two-carbon acetic acid backbone.
Solvent AcetoneGood solvent for reactants and easy to remove.
Base (Saponification) NaOH (2.0 equiv)Standard reagent for ester hydrolysis.
pH (Precipitation) 2-3Ensures complete protonation and precipitation of the carboxylic acid.
Expected Yield 90-95% (from intermediate)High conversion is typical for this two-step sequence.
Purity (HPLC) >99.5%Final API quality standard.

Overall Process Flow and Control

A successful scale-up campaign relies on well-defined process controls and analytical checks at each critical stage.[3]

Caption: Detailed workflow for the scale-up synthesis process.

Analytical Quality Control:

  • High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction completion, assessing purity of intermediates and the final product, and for final assay determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and regiochemistry of the N-methylated intermediate and the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the products.

  • Residual Solvent Analysis (Gas Chromatography - GC): Ensures that solvent levels in the final API are below the limits specified by regulatory guidelines (e.g., ICH Q3C).

Process Safety and Hazard Analysis

Scaling up chemical synthesis magnifies potential hazards; therefore, a thorough risk assessment is mandatory.[12]

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen). The quenching step must be performed with extreme caution and with robust temperature control.[7]

  • Methyl Iodide: Toxic, a suspected carcinogen, and a volatile liquid. Handled in a closed system with appropriate ventilation.

  • Ethyl Chloroacetate: Toxic and corrosive.[13] Avoid inhalation and skin contact.

  • Solvents (DMF, Acetone, IPAc): Flammable liquids. The plant must be equipped with appropriate fire suppression systems and electrical grounding to prevent static discharge.

  • Exothermic Reactions: Both the N-methylation and the quenching/acidification steps are highly exothermic. A reliable reactor cooling system is critical to prevent thermal runaway.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and chemically resistant gloves, is required at all times. For handling highly toxic materials, respiratory protection may be necessary.[14]

Conclusion

This application note outlines a robust, efficient, and scalable two-part synthesis for (1-Methyl-1H-indazol-3-yloxy)-acetic acid. By addressing critical scale-up challenges such as regioselectivity, heat management, and the avoidance of problematic purification techniques, this protocol provides a clear pathway for the large-scale production of this important pharmaceutical intermediate. Adherence to the detailed procedures, in-process controls, and safety guidelines will ensure a reproducible process that delivers a high-quality product suitable for further drug development activities.

References

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  • Cambridge University Press. Williamson Ether Synthesis. Published online at [Link].

  • BenchChem. (2025, December). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • Safety Consider
  • L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis.
  • Synthesis of Novel Oxazolyl-indoles. Synthesis 2006, No. 23, 3948–3954.
  • Wiley Online Library. (2025, October 18). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 7). Heterocyclic Compounds: Physical & Chemical Hazards.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 7). Heterocyclic Compounds: Health Hazards.
  • Molecules. (2008, November 17).
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  • White Rose Research Online. Synthesis of substituted indazole acetic acids by N−N bond forming reactions.
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Method

Application Notes and Protocols for the Purification of (1-Methyl-1H-indazol-3-yloxy)-acetic acid via Recrystallization

Abstract This document provides a comprehensive guide for the selection of appropriate solvent systems and detailed protocols for the purification of (1-Methyl-1H-indazol-3-yloxy)-acetic acid by recrystallization. The me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selection of appropriate solvent systems and detailed protocols for the purification of (1-Methyl-1H-indazol-3-yloxy)-acetic acid by recrystallization. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity. The guide is founded on an analysis of the molecule's structural and physicochemical properties, leading to a logical, systematic approach for solvent screening and optimization. Two primary protocols, one for single-solvent and one for mixed-solvent recrystallization, are presented alongside a troubleshooting guide for common challenges.

Introduction and Theoretical Framework

(1-Methyl-1H-indazol-3-yloxy)-acetic acid is a heterocyclic compound featuring the indazole scaffold, a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2] The purity of such active pharmaceutical ingredients (APIs) and their intermediates is paramount for accurate biological evaluation and safety. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3] Its efficacy hinges on the principle of differential solubility: the compound of interest should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[4][5] Impurities, ideally, should either remain in the "mother liquor" upon cooling or be insoluble in the hot solvent, allowing for their removal via filtration.

The selection of an appropriate solvent is therefore the most critical step in developing a successful recrystallization protocol.[6] This selection process is not arbitrary but is guided by the physicochemical properties of the solute.

Analysis of (1-Methyl-1H-indazol-3-yloxy)-acetic acid:

  • Indazole Ring System: A bicyclic aromatic structure containing two nitrogen atoms. This moiety is polar and capable of participating in hydrogen bonding.

  • Carboxylic Acid Group (-COOH): This functional group is highly polar and acts as both a strong hydrogen bond donor and acceptor. It dominates the molecule's polarity. Aromatic carboxylic acids are often purified by recrystallization from aqueous or alcoholic solutions.[7][8]

  • Ether Linkage (-O-): A polar group that contributes to the overall polarity.

  • Methyl Group (-CH3): A non-polar alkyl group.

Collectively, these features render (1-Methyl-1H-indazol-3-yloxy)-acetic acid a polar, protic molecule. The guiding principle of "like dissolves like" suggests that polar solvents will be the most effective for its recrystallization.[9][10]

Systematic Solvent Screening Protocol

When a suitable solvent is not previously reported, a systematic screening process is essential. This protocol minimizes material loss while efficiently identifying candidate solvents or solvent systems.

Materials and Equipment:

  • Crude (1-Methyl-1H-indazol-3-yloxy)-acetic acid

  • Small test tubes (e.g., 13x100 mm) or vials

  • Hot plate with stirring capabilities

  • Sand bath or water bath for even heating

  • Graduated pipettes or syringes

  • A selection of candidate solvents (see Table 1)

  • Ice-water bath

Screening Procedure:

  • Preparation: Place approximately 50 mg of the crude compound into a small test tube.

  • Room Temperature Test: Add the selected solvent dropwise (e.g., 0.2 mL at a time) at room temperature, stirring or vortexing after each addition. Observe if the compound dissolves readily.

    • Interpretation: If the compound dissolves completely in a small volume (<1 mL) of cold solvent, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor. Note it as a potential "good" solvent for a mixed-solvent system.

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, place the test tube in a hot water or sand bath and heat the mixture to the solvent's boiling point. Continue adding the solvent in small portions until the solid completely dissolves.

    • Interpretation: An ideal solvent will dissolve the compound completely in a reasonable volume upon heating.[4] If a very large volume of solvent is required, its utility may be limited due to handling difficulties and low recovery.

  • Crystallization Test: Once a hot, saturated solution is obtained, remove the test tube from the heat source and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Induce Crystallization: If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by placing the tube in an ice-water bath for 15-20 minutes.[8]

  • Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

  • Documentation: Record all observations in a table similar to the one below.

Table 1: Solvent Screening Template and Candidate Solvents

Based on the polarity of the target molecule, the following solvents are recommended for initial screening.

Solvent/SystemPolarity IndexBoiling Point (°C)[4]Solubility (Cold)Solubility (Hot)Crystal Formation upon CoolingRemarks
Polar Protic
Water10.2100To be determinedTo be determinedTo be determinedOften good for polar compounds like carboxylic acids.[11]
Ethanol5.278To be determinedTo be determinedTo be determinedA versatile and common recrystallization solvent.[12]
Isopropanol (IPA)4.382To be determinedTo be determinedTo be determinedSimilar to ethanol, slightly less polar.
Polar Aprotic
Acetone5.456To be determinedTo be determinedTo be determinedLow boiling point, good dissolving power.
Ethyl Acetate (EtOAc)4.377To be determinedTo be determinedTo be determinedGood for moderately polar compounds.
Mixed Solvents
Ethanol / WaterN/AVariableTo be determinedTo be determinedTo be determinedA very common and effective pair for polar molecules.[4]
Acetone / WaterN/AVariableTo be determinedTo be determinedTo be determinedAnother powerful polar solvent system.
Ethyl Acetate / HexaneN/AVariableTo be determinedTo be determinedTo be determinedA common system for adjusting polarity.[11]

Recommended Purification Protocols

The following protocols are based on the likely solubility characteristics of (1-Methyl-1H-indazol-3-yloxy)-acetic acid. Ethanol/water is a highly probable system due to the presence of the carboxylic acid.

Protocol A: Single-Solvent System (Ethanol/Water)

This protocol is recommended as the primary approach. It leverages the high polarity of the target molecule and the excellent properties of the ethanol/water solvent pair.[4]

Methodology:

  • Dissolution: Place the crude compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol to create a slurry. Heat the mixture to a gentle reflux (approx. 75-80°C) with stirring.

  • Saturation: While hot, add hot water dropwise until the solid just dissolves completely. The goal is to create a hot, saturated solution. If the solution becomes slightly turbid, add a few drops of hot ethanol to clarify it.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (the same ethanol/water ratio as determined to be optimal) to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol B: Mixed-Solvent System (Ethyl Acetate / Hexane)

This protocol is an excellent alternative if the compound proves too soluble in alcohols or if oiling out occurs. It uses a moderately polar "good" solvent and a non-polar "anti-solvent".

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate required for complete dissolution.

  • Induce Saturation: To the hot, clear solution, add hexane (the anti-solvent) dropwise with constant swirling. Continue adding hexane until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node A Start: Crude Compound (1-Methyl-1H-indazol-3-yloxy)-acetic acid B Analyze Structure: - Polar - H-bond donor/acceptor - Carboxylic Acid A->B C Select Candidate Solvents (e.g., Water, EtOH, IPA, EtOAc) B->C D Perform Small-Scale Solvent Screening C->D E Soluble in Cold Solvent? D->E F Insoluble in Hot Solvent? E->F No I Solvent Unsuitable (Poor Recovery) E->I Yes K Consider for Mixed Solvent System E->K Yes G Good Crystal Formation on Cooling? F->G No J Solvent Unsuitable (Poor Solubility) F->J Yes H Proceed with Single Solvent Recrystallization G->H Yes G->K No / Oiling Out L Select 'Good' Solvent (from E) and Miscible 'Poor' Anti-Solvent K->L M Proceed with Mixed Solvent Recrystallization L->M

Caption: Workflow for Recrystallization Solvent Selection.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated, causing the compound to come out of solution above its melting point.- Add more of the hot solvent to decrease the saturation.- Re-heat the mixture to dissolve the oil, then allow it to cool more slowly.- Switch to a lower-boiling point solvent or a different solvent system.[11]
No Crystal Formation - Solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and re-cool.- Induce crystallization by scratching the inner wall of the flask with a glass rod.- Add a "seed crystal" of the pure compound.[8]- Cool the solution in an ice-salt or dry ice-acetone bath for a lower temperature.
Poor Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor by boiling off some solvent and re-cool to recover a second crop of crystals.- Ensure the solution is cooled thoroughly in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing the crystals.- Ensure filtration apparatus is pre-heated for hot filtration.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1975). Journal of Chemical Education, 52(1), 54. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). Retrieved from [Link]

  • Molbase. (n.d.). (1-methyl-1H-indazol-3-yl)methyl acetate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry. Retrieved from [Link]

  • Quora. (2022, February 14). In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why?. Retrieved from [Link]

  • PubMed. (2015). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). (4-Methyl-1H-indol-3-yl)acetic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). (6-Fluoro-1-methyl-1H-indol-3-yl)(oxo)acetic acid. Retrieved from [Link]

  • Wiley Online Library. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Molecules. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Methyl (1H-imidazol-5-yl)acetate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Methyl-1H-indazol-3-yloxy)-acetic acid

Executive Summary & Core Challenge The synthesis of (1-Methyl-1H-indazol-3-yloxy)-acetic acid hinges on the O-alkylation of 1-methyl-1,2-dihydro-3H-indazol-3-one (also known as 1-methylindazol-3-ol). The primary "yield k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of (1-Methyl-1H-indazol-3-yloxy)-acetic acid hinges on the O-alkylation of 1-methyl-1,2-dihydro-3H-indazol-3-one (also known as 1-methylindazol-3-ol).

The primary "yield killer" in this reaction is Ambident Nucleophilicity . The starting material exists in a tautomeric equilibrium between the keto form (lactam) and the enol form (lactim). Under standard basic conditions, the nitrogen at position 2 (N2) is often more nucleophilic than the oxygen at position 3, leading to the formation of the unwanted N-alkylated isomer (an amide byproduct) rather than the desired O-alkylated ether .

This guide provides protocols to shift regioselectivity toward O-alkylation, optimize workup to recover the product from mixtures, and troubleshoot common failure modes.

Reaction Mechanism & Regioselectivity Map

To improve yield, you must control the tautomeric equilibrium and the hardness/softness of the nucleophile.

The Tautomer Trap
  • Path A (Desired): Reaction at the Oxygen (O-alkylation)

    
     Ether product.
    
  • Path B (Undesired): Reaction at Nitrogen-2 (N-alkylation)

    
     N-substituted Indazolone.
    

Indazole_Alkylation Start 1-Methyl-1,2-dihydro- 3H-indazol-3-one (Keto Form) Enol 1-Methyl-1H-indazol-3-ol (Enol Form) Start->Enol Tautomerism Base Base Deprotonation Start->Base Enol->Base Anion Ambident Anion (Delocalized) Base->Anion Path_N Path N (Kinetic/Polar) Attack at N2 Anion->Path_N Polar Solvents (DMF) Soft Electrophiles Path_O Path O (Thermodynamic/Hard) Attack at Oxygen Anion->Path_O Non-Polar Solvents Silver Salts / Hard Electrophiles Prod_N N-Alkylated Byproduct (Low Value) Path_N->Prod_N Prod_O Target: (1-Methyl-1H-indazol- 3-yloxy)-acetic acid ester Path_O->Prod_O

Figure 1: The bifurcation of reaction pathways. Controlling the solvent and counter-ion is critical to forcing the reaction down Path O.

Optimized Experimental Protocols

Protocol A: The "Silver Bullet" Method (High Selectivity)

Best for small-scale or high-value synthesis where yield is prioritized over reagent cost.

Principle: Silver cations (


) coordinate preferentially to the "softer" nitrogen lone pair, blocking it and forcing the electrophile to attack the "harder" oxygen.
  • Reagents:

    • 1-Methyl-1H-indazol-3-ol (1.0 equiv)

    • Ethyl bromoacetate (1.2 equiv) or tert-butyl bromoacetate.

    • Silver Carbonate (

      
      )  (0.6 - 1.0 equiv).
      
    • Solvent: Toluene or Benzene (Anhydrous).

  • Procedure:

    • Suspend indazolone and

      
       in Toluene under Argon.
      
    • Add Ethyl bromoacetate dropwise.

    • Heat to reflux (110°C) for 12–18 hours. Wrap flask in foil (light sensitive).

    • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.[1]

  • Hydrolysis: Treat the resulting ester with LiOH (2.0 equiv) in THF/Water (3:1) at RT for 4 hours. Acidify to pH 3 to precipitate the acid.

Protocol B: The "Phase Transfer" Method (Scalable)

Best for larger scales where silver is too expensive.

Principle: Using a non-polar solvent with a phase transfer catalyst (PTC) keeps the anion "naked" but reduces solvation of the nitrogen, often favoring O-alkylation compared to DMF.

  • Reagents:

    • 1-Methyl-1H-indazol-3-ol (1.0 equiv).

    • Ethyl bromoacetate (1.5 equiv).

    • Base:

      
       (3.0 equiv, anhydrous, finely ground).
      
    • Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%).

    • Solvent: Acetone or Acetonitrile (Anhydrous).

  • Procedure:

    • Combine all reagents in Acetone.

    • Reflux vigorously for 24 hours.

    • Critical Step: Monitor TLC.[2] The O-alkylated product is usually less polar (higher Rf) than the N-alkylated byproduct.

  • Purification:

    • If N-alkylation is observed (>10%), column chromatography is required before hydrolysis.

    • Eluent: Hexane/EtOAc (Gradient).

Troubleshooting Guide (FAQ)

Category 1: Regioselectivity Issues

Q: I am getting mostly the N-alkylated product (N2-substituted). Why? A: You are likely using a polar aprotic solvent like DMF or DMSO with a sodium base (NaH).

  • The Science: In polar aprotic solvents, the transition state is controlled by charge density. The nitrogen atom usually carries more negative charge character in the delocalized anion, leading to N-attack.

  • The Fix: Switch to Protocol A (Silver salts in Toluene) or Protocol B (Acetone/

    
    ). If you must use DMF, try using Cesium Carbonate (
    
    
    
    )
    . The large Cesium cation ("soft") can sometimes shield the nitrogen or alter the ion-pairing to favor O-alkylation.

Q: Can I use the Mitsunobu reaction instead? A: Yes, and it is often superior for selectivity.

  • Protocol: React 1-methyl-indazol-3-ol with Methyl Glycolate (hydroxyacetic acid methyl ester),

    
    , and DIAD in THF.
    
  • Advantage: Mitsunobu conditions generally favor O-alkylation for lactim/lactam tautomers because the activation occurs on the alcohol (glycolate), making it an electrophile that attacks the nucleophilic oxygen of the indazole.

Category 2: Yield & Purification

Q: My product is an oil that won't crystallize after hydrolysis. A: This is common for alkoxy-acetic acids.

  • Troubleshooting:

    • Ensure complete removal of THF before acidification.

    • Acidify with 1M HCl to pH ~3.

    • If it oils out, extract with EtOAc, dry, and then triturate the residue with Diethyl Ether/Hexane or cold Isopropanol. Scratching the flask walls often induces crystallization.

Q: The reaction stalls at 60% conversion. A: Indazolones are poor nucleophiles.

  • The Fix: Add a catalytic amount of NaI or TBAI (Finkelstein condition) to convert the ethyl bromoacetate into the more reactive ethyl iodoacetate in situ.

Category 3: Analytical Verification

Q: How do I distinguish the N-isomer from the O-isomer by NMR? A: Look at the Carbon-13 NMR and the Methylene protons.

  • O-Isomer (Ether): The

    
     protons usually appear around 4.8 – 5.0 ppm . The C3 carbon (attached to O) will be significantly downfield (~150-160 ppm).
    
  • N-Isomer (Amide-like): The

    
     protons usually appear around 4.2 – 4.5 ppm . The C3 carbon (Carbonyl-like) will be further downfield (~160-170 ppm), but the key is the 
    
    
    
    shift.

Comparative Data Table

VariableCondition A (Recommended)Condition B (Avoid for O-alkyl)Condition C (High Cost/High Yield)
Reagents

/ Acetone / TBAI
NaH / DMF

/ Toluene
Mechanism

(Phase Transfer)

(Dissociated Ion)
Metal-Templated
Major Product Mixture (O-favored ~3:1)Mixture (N-favored ~1:4)O-Alkyl (>10:1)
Reaction Time 18-24 h (Reflux)2-4 h (RT to 60°C)12-18 h (Reflux)
Purification Column usually neededDifficult separationFiltration + Flash Column

Decision Tree for Optimization

Optimization_Tree Start Start Synthesis Check_Scale Check Scale & Budget Start->Check_Scale Small_Scale Small Scale (<1g) High Purity Needed Check_Scale->Small_Scale Large_Scale Large Scale (>10g) Cost Sensitive Check_Scale->Large_Scale Route_Ag Use Ag2CO3 / Toluene (Protocol A) Small_Scale->Route_Ag Route_K2CO3 Use K2CO3 / Acetone / TBAI (Protocol B) Large_Scale->Route_K2CO3 Analyze Analyze Crude (NMR/TLC) Route_Ag->Analyze Route_K2CO3->Analyze Result_N Mostly N-Alkyl? Analyze->Result_N Result_O Mostly O-Alkyl? Analyze->Result_O Fix_N Switch to Mitsunobu (Methyl Glycolate + DIAD) Result_N->Fix_N Proceed Hydrolyze Ester (LiOH / THF / H2O) Result_O->Proceed

Figure 2: Workflow for selecting the correct synthetic strategy based on scale and initial results.

References

  • Regioselective Alkylation of Indazoles

    • Liu, H. J., et al. (2013). "A method for the regioselective synthesis of 1-alkyl-1H-indazoles." Tetrahedron, 69(19), 3907-3912. 3

  • Tautomerism and Reactivity

    • Claramunt, R. M., et al. (2006). "The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one." Helvetica Chimica Acta,[4] 89. 4

  • General Indazole Synthesis & Biological Activity

    • BenchChem Technical Support.[2] (2025).[2][4][5] "Troubleshooting regioselectivity in indazole synthesis." 2

  • Mechanistic Insights (DFT & Ion Pairing)

    • Beilstein J. Org. Chem. (2024).[6] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." [7]

Sources

Optimization

Technical Support Center: Impurity Profiling for (1-Methyl-1H-indazol-3-yloxy)-acetic acid

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting LC-MS Impurity Identification Introduction: The "Indazole Paradox" Welcome to the technical support hub. If you...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting LC-MS Impurity Identification

Introduction: The "Indazole Paradox"

Welcome to the technical support hub. If you are analyzing (1-Methyl-1H-indazol-3-yloxy)-acetic acid , you are likely encountering a specific set of challenges inherent to the indazole-3-oxy scaffold.

This molecule possesses a "Jekyll and Hyde" character:

  • Amphoteric Nature: It contains a basic nitrogen (N2 of the indazole) and an acidic tail (carboxylic acid), creating complex ionization behaviors.

  • Tautomeric Ambiguity: The synthesis precursors are prone to Regioisomeric Alkylation (N- vs. O-alkylation), generating impurities that are isobaric (same mass) and often co-eluting.

This guide moves beyond basic operation, focusing on the causality of these impurities and providing self-validating protocols to identify them.[1]

Module 1: The "Ghost" Peaks (Isobaric Regioisomers)

Symptom: You observe a secondary peak with the exact same m/z as your target product. MS/MS fragmentation patterns are nearly identical, but retention time differs slightly.[1]

The Science (Causality)

The synthesis of (1-Methyl-1H-indazol-3-yloxy)-acetic acid typically involves reacting 1-methyl-1H-indazol-3-ol (or its tautomer, indazol-3-one) with an alkylating agent like chloroacetic acid.[1][2]

The indazol-3-one core is an ambident nucleophile .[1] Under basic conditions, the negative charge delocalizes between the Oxygen (at C3) and the Nitrogen (at N2).

  • Path A (Desired): O-Alkylation

    
     Target Ether Product.
    
  • Path B (Impurity): N-Alkylation

    
    2-(1-methyl-3-oxo-1,2-dihydro-2H-indazol-2-yl)acetic acid .[1]
    

These two compounds are constitutional isomers . They have the same elemental formula and exact mass, making them indistinguishable by low-resolution MS.[1]

Diagnostic Workflow

Isomer_ID Sample Unknown Peak (Same m/z) Step1 Step 1: pH Manipulation (Chromatography) Sample->Step1 Result_O O-Isomer (Target) Basic N2 present Rt shifts with pH Step1->Result_O High Shift Result_N N-Isomer (Impurity) Amide-like N2 Rt stable vs pH Step1->Result_N Low Shift Step2 Step 2: MS/MS Fragmentation (Energy Ramp) Result_O->Step2 Result_N->Step2

Figure 1: Decision tree for differentiating O-alkyl vs. N-alkyl isomers.

Troubleshooting Q&A

Q: How do I chromatographically separate the N-isomer from the O-isomer? A: Exploit the basicity difference .

  • The Target (O-isomer): Retains the aromatic indazole character. The Nitrogen at position 2 (N2) is basic (pyridine-like). In an acidic mobile phase (0.1% Formic Acid), it protonates, becoming more polar and eluting earlier.[1]

  • The Impurity (N-isomer): The N2 nitrogen is now an amide. It is non-basic . Its retention time is less affected by pH changes compared to the target.

  • Action: Run a gradient at pH 2.5 (Formic Acid) and pH 6.0 (Ammonium Acetate). The target peak will show a significant retention time shift; the impurity will not.

Q: Can MS/MS distinguish them? A: Yes, but it requires high collision energy (CE).[1]

  • O-Isomer (Ether): The C-O bond is relatively weak. Look for the loss of the acetic acid side chain [M+H - 60]⁺ .

  • N-Isomer (Amide): The N-C bond is stronger (partial double bond character). It resists fragmentation at lower energies. At high CE, it often cleaves the ring or loses the N-methyl group first.[1]

Module 2: The "Missing" Mass (Ionization Suppression)

Symptom: Low sensitivity or "missing" peaks for known degradation products like the decarboxylated species.

The Science (Causality)

Your molecule is a zwitterion candidate .

  • Acidic Domain: Carboxylic acid (

    
    ).
    
  • Basic Domain: Indazole N2 (

    
    ).
    

In standard generic gradients (High pH or Neutral), the molecule may exist as a zwitterion (deprotonated acid, protonated base), which often has poor volatility and ionization efficiency in ESI.[1]

Troubleshooting Q&A

Q: Which ionization mode should I use? A: You must use Polarity Switching .

  • ESI Positive (+): Best for the Parent and Decarboxylated degradant . The basic indazole nitrogen protonates easily.

  • ESI Negative (-): Best for Hydrolysis degradants and the Parent acid . The carboxylic acid deprotonates to [M-H]⁻.[3]

  • Critical Check: If you only use ESI+, you will miss acidic impurities that lack the basic indazole core (e.g., cleaved side chains).[1]

Q: I see a peak at [M+14]. Is this a methylation impurity? A: Likely an artifact. If you use Methanol in your mobile phase with a carboxylic acid analyte, on-column esterification can occur, creating a Methyl Ester artifact (+14 Da).[1]

  • Validation: Switch mobile phase B to Acetonitrile . If the +14 peak disappears, it was an artifact, not a synthesis impurity.[1]

Module 3: Experimental Protocol (Standardized)

Use this method to establish a baseline impurity profile. This system is designed to separate the critical N-alkyl/O-alkyl pair .[1]

LC-MS Conditions
ParameterSettingRationale
Column C18 with Polar Endcapping (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl)Retains polar acidic species and separates aromatic isomers via pi-pi interactions.[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures protonation of the basic N2 (Target), maximizing separation from the non-basic N-isomer.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.
Gradient 5% B (Hold 1 min)

95% B (10 min)
Shallow gradient allows resolution of the co-eluting isomers.
Detection UV 254 nm + ESI (+/-) SwitchingUV validates purity (quantification); MS identifies structure.
Impurity Reference Table
Impurity TypeStructure / Name

Mass (vs Parent)
Diagnostic Ion (ESI+)
Starting Material 1-Methyl-1H-indazol-3-ol-58 Dam/z 149.07
Regioisomer N-alkylated isomer (Amide)0 Da (Isobaric)Requires Rt differentiation
Degradant Decarboxylated product-44 Da[M+H - 44]⁺
Byproduct Methyl Ester (Synthesis or Artifact)+14 Da[M+H + 14]⁺

Module 4: Visualizing the Impurity Pathways

The following diagram maps the origin of the most critical impurities during the synthesis and degradation phases.

Impurity_Map Start Starting Material 1-Methyl-indazol-3-ol Reaction Reaction: + Chloroacetic Acid + Base Start->Reaction Target TARGET (O-Isomer) (1-Methyl-1H-indazol-3-yloxy)-acetic acid Reaction->Target O-Attack (Major) Impurity_N IMPURITY (N-Isomer) N-Alkylated Amide (Isobaric) Reaction->Impurity_N N-Attack (Minor) Degradant_1 Degradant: Decarboxylation (-CO2) Target->Degradant_1 Heat/Light Degradant_2 Degradant: Ether Hydrolysis Target->Degradant_2 Acid/Base

Figure 2: Synthetic pathways leading to the Target vs. the Critical N-Alkyl Impurity.

References

  • Regioselectivity in Indazole Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][4][5]

    • Source: Beilstein Journal of Organic Chemistry.[6]

    • Link:[Link]

  • Impurity Profiling Guidelines

    • Title: ICH Q3A(R2) Impurities in New Drug Substances.[7]

    • Source: ICH / FDA Guidance.
    • Link:[Link]

  • LC-MS Fragmentation of Indazoles

    • Title: Fragmentation Pathway of Synthetic Cannabinoids with an Indazole-3-Carboxamide Structure.[1][8] (Analogous fragmentation logic).

    • Source: Journal of Analytical Toxicology (via NIH).
    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 1-methyl-indazole Derivatives

Welcome to the technical support center for the analysis of 1-methyl-indazole derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-methyl-indazole derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in spectral interpretation. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of these fascinating molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides quick solutions to prevalent issues encountered during the NMR analysis of 1-methyl-indazole derivatives.

Q1: Why is my N-methyl signal not a sharp singlet?

A1: Broadening of the N-methyl signal can arise from several factors. Firstly, check for the presence of paramagnetic impurities in your sample, which can be introduced from reagents or solvents. These can be removed by filtering the NMR sample through a small plug of silica gel. Secondly, consider the possibility of slow conformational exchange on the NMR timescale. This can be temperature-dependent, so acquiring the spectrum at a slightly higher or lower temperature may result in a sharper signal.

Q2: I'm having trouble distinguishing between the 1-methyl and 2-methyl isomers. How can NMR help?

A2: The ¹H NMR spectra of 1-methyl and 2-methyl indazoles are typically distinct enough for confident assignment.[1] A key diagnostic tool is the Nuclear Overhauser Effect (NOE). In the 1-methyl isomer, an NOE correlation is expected between the N-methyl protons and the H-7 proton of the indazole ring. For the 2-methyl isomer, an NOE would be observed between the N-methyl protons and the H-3 proton. Advanced 2D NMR techniques like NOESY and ¹H-¹³C/¹⁵N HMBC are powerful for unambiguous structure determination.[2]

Q3: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. What can I do?

A3: Overlapping signals in the aromatic region are common, especially with substituted indazole rings. To resolve this, consider the following:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the dispersion of the signals.

  • Solvent Effects: Changing the deuterated solvent can induce differential shifts in the proton resonances, potentially resolving overlaps. Solvents like DMSO-d₆ or Acetone-D₆ can offer different chemical shift dispersions compared to the more common CDCl₃.[3]

  • 2D NMR: Techniques like COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify spin systems and trace the connectivity of the aromatic protons, even in crowded regions.

Q4: My integrals in the aromatic region do not match the expected proton count. What could be the cause?

A4: Discrepancies in integration can be due to a few reasons. Incomplete relaxation of the protons between scans can lead to inaccurate integrals. Ensure that the relaxation delay (d1) in your acquisition parameters is sufficiently long (typically 5 times the longest T1 of the protons of interest). Also, check for the presence of impurities that may have signals overlapping with your aromatic protons.[4] If the issue persists, it could indicate the presence of a mixture of isomers or degradation products.

Section 2: Troubleshooting Guides for Complex Spectra

This section provides in-depth guidance on tackling more challenging spectral interpretation problems, complete with step-by-step protocols and the underlying scientific principles.

Guide 1: Unambiguous Assignment of Aromatic Protons

The aromatic protons of 1-methyl-indazole derivatives often present a complex series of overlapping multiplets. A systematic approach using a combination of 1D and 2D NMR experiments is crucial for accurate assignment.

Expected Chemical Shifts and Coupling Constants

The chemical shifts of the aromatic protons are influenced by the electronic effects of substituents on the indazole ring.[5] Generally, protons on carbons adjacent to the nitrogen atoms will be shifted downfield.

ProtonTypical Chemical Shift Range (ppm in CDCl₃)Typical Coupling Constants (Hz)
H-37.5 - 8.0d, J ≈ 0.9 Hz (coupling to H-7)
H-47.0 - 7.5dd, J ≈ 8.5, 0.9 Hz
H-57.2 - 7.6ddd, J ≈ 8.5, 7.0, 1.0 Hz
H-67.0 - 7.4ddd, J ≈ 8.0, 7.0, 1.0 Hz
H-77.6 - 7.8d, J ≈ 8.0 Hz
N-CH₃3.9 - 4.2s

Note: These are approximate ranges and can vary significantly with substitution.

Step-by-Step Protocol for Full Assignment
  • Acquire a High-Resolution ¹H NMR Spectrum: Ensure good shimming and a sufficient number of scans for a high signal-to-noise ratio.

  • Run a ¹H-¹H COSY Experiment: This experiment will reveal which protons are coupled to each other. For a typical 1-methyl-indazole, you would expect to see correlations between H-4/H-5, H-5/H-6, and H-6/H-7.

  • Acquire ¹³C, HSQC, and HMBC Spectra:

    • The ¹³C NMR spectrum provides the chemical shifts of the carbon atoms.[6][7]

    • The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton to its directly attached carbon.[8][9] This is invaluable for assigning the carbons once the protons are known.

    • The HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the full structure. For example, the N-methyl protons will show an HMBC correlation to C-3 and C-7a. The H-3 proton will show correlations to C-3a and C-7a.

Workflow for Structure Elucidation using 2D NMR

Caption: Workflow for elucidating the structure of 1-methyl-indazole derivatives using a combination of 2D NMR experiments.

Guide 2: Utilizing the Nuclear Overhauser Effect (NOE) for Regio- and Stereochemistry

The NOE is a powerful tool for determining the spatial proximity of protons, which is crucial for distinguishing isomers and establishing stereochemistry.[10][11]

Key Principles of NOE

The NOE arises from through-space dipolar coupling between protons that are typically less than 5 Å apart.[10][11] When one proton is saturated, the intensity of the signal of a nearby proton can be enhanced. The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the protons.

Experimental Protocol: 1D NOE Difference Spectroscopy
  • Acquire a Standard ¹H NMR Spectrum: This will serve as the reference.

  • Set up the 1D NOE Experiment: Select the proton signal you wish to irradiate (e.g., the N-methyl singlet). The spectrometer will acquire a spectrum with this signal saturated.

  • Process the Data: The software will subtract the reference spectrum from the irradiated spectrum. The resulting difference spectrum will show positive signals for the protons that are spatially close to the irradiated proton.

  • Interpretation: For a 1-methyl-indazole, irradiation of the N-methyl signal should result in a positive enhancement of the H-7 proton signal, confirming the 1-substitution pattern.

Logical Flow for Isomer Differentiation using NOE

NOE_Isomer_Differentiation cluster_1 1-Methyl Isomer cluster_2 2-Methyl Isomer irradiate_NMe1 Irradiate N-CH₃ observe_H7_1 Observe NOE to H-7 irradiate_NMe1->observe_H7_1 irradiate_NMe2 Irradiate N-CH₃ observe_H3_2 Observe NOE to H-3 irradiate_NMe2->observe_H3_2 start Unknown Isomer start->irradiate_NMe1 start->irradiate_NMe2

Caption: Decision tree for differentiating 1- and 2-methyl-indazole isomers based on NOE correlations.

Guide 3: Dealing with Solvent Effects and Impurities

The choice of NMR solvent can significantly impact the appearance of a spectrum.[3] Furthermore, residual solvent signals and other impurities can complicate interpretation.

Common NMR Solvents and Their Properties
Solvent¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Water Peak (ppm)Properties
CDCl₃7.2677.16~1.56Good for many organic compounds, volatile.[3][12]
DMSO-d₆2.5039.52~3.33High boiling point, good for polar compounds.[13]
Acetone-d₆2.0529.84, 206.26~2.84Good for a wide range of compounds.[13]
CD₃OD3.31, 4.87 (OH)49.00~4.87Protic solvent, can exchange with labile protons.[12]
Troubleshooting Impurity Signals
  • Identify the Impurity: Compare the chemical shifts of unknown peaks to published tables of common laboratory solvents and impurities.[13][14]

  • Removal of Impurities: If the impurity is a solvent from a previous step, removal under high vacuum may be effective. If it is a non-volatile impurity, column chromatography may be necessary.

  • Water Suppression: If a large water signal is obscuring part of your spectrum, solvent suppression techniques can be employed during acquisition.

Section 3: Advanced Topics

Quantitative NMR (qNMR)

For professionals in drug development, qNMR is an invaluable tool for determining the purity of a sample without the need for a reference standard of the analyte itself. By adding a known amount of an internal standard with a well-resolved signal, the concentration of the 1-methyl-indazole derivative can be accurately calculated from the integral ratios.

Dynamic NMR

In some cases, 1-methyl-indazole derivatives may exhibit dynamic processes such as restricted rotation around a bond. This can lead to broadening of NMR signals at room temperature. By acquiring spectra at different temperatures, it is possible to "freeze out" the different conformations on the NMR timescale, leading to sharp signals for each conformer. This can provide valuable information about the energy barriers of these dynamic processes.

References

  • Elguero, J., Fruchier, A., & Jacquier, R. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1329-1332. Available from: [Link]

  • Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5945-5954. Available from: [Link]

  • Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available from: [Link]

  • 1H- and 13C-NMR for. Royal Society of Chemistry. Available from: [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • Guide to NOE Experiments. University of Leicester. Available from: [Link]

  • 1H-Benz[f]indazole-4,9-dione, 5-(acetyloxy)-1-methyl-. SpectraBase. Available from: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

  • 13C NMR of indazoles. ResearchGate. Available from: [Link]

  • 1-Methyl-1H-indazole. PubChem. Available from: [Link]

  • NOE Experiments. University College London. Available from: [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. Available from: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. ResearchGate. Available from: [Link]

  • 1D NOESY made easy. The University of Chicago. Available from: [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available from: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available from: [Link]

  • Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. MDPI. Available from: [Link]

  • Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available from: [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of indazole vs indole acetic acid derivatives

This guide provides a technical comparative analysis of Indazole versus Indole Acetic Acid derivatives, designed for drug discovery professionals. It focuses on the bioisosteric utility of the indazole ring in optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of Indazole versus Indole Acetic Acid derivatives, designed for drug discovery professionals. It focuses on the bioisosteric utility of the indazole ring in optimizing pharmacokinetic (PK) profiles, specifically within the context of CRTH2 antagonists and NSAID evolution.

Optimizing Scaffold Stability and Potency in Drug Design

Executive Summary The indole-3-acetic acid (IAA) scaffold has historically been a cornerstone of medicinal chemistry, serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and CRTH2 antagonists like Ramatroban. However, the electron-rich nature of the indole ring often introduces metabolic liabilities, specifically oxidative susceptibility at the C2-C3 bond.

The 1H-indazole-3-acetic acid scaffold has emerged as a superior bioisostere. By introducing a nitrogen atom at the 2-position, the indazole ring modulates electron density, lowers the Highest Occupied Molecular Orbital (HOMO) energy, and significantly enhances metabolic stability while maintaining critical binding vectors. This guide analyzes the physicochemical and pharmacological trade-offs between these two scaffolds.

Physicochemical & Structural Divergence

The transition from indole to indazole is not merely a structural swap; it is an electronic modulation.

Electronic Landscape & Acidity

The defining difference lies in the nitrogen content. Indole contains a single pyrrole-like nitrogen. Indazole contains a pyrazole-like segment, adding a pyridine-like nitrogen (N2).

  • Indole (Electron Rich): The C2-C3 double bond has high electron density, making it a "soft spot" for electrophilic attack and CYP450-mediated epoxidation.

  • Indazole (Electron Deficient): The electronegative N2 atom withdraws electron density from the ring system. This increases the acidity of the N1-H proton and reduces the oxidative potential of the 5-membered ring.

Table 1: Comparative Physicochemical Properties

PropertyIndole-3-Acetic Acid DerivativesIndazole-3-Acetic Acid DerivativesImpact on Drug Design
pKa (N-H) ~16.2 (Weak Acid)~13.8 (More Acidic)Indazole N-H is a stronger H-bond donor; easier to deprotonate.
H-Bonding 1 Donor (NH), 0 Acceptors (Ring)1 Donor (NH), 1 Acceptor (N2)Indazole N2 provides an additional vector for target engagement.
LogP (Lipophilicity) High (Lipophilic)Moderate (Lower than Indole)Indazoles often have improved aqueous solubility (approx. 0.5 log unit drop).
Metabolic Liability High (C2-C3 Epoxidation)Low (Ring is deactivated)Indazoles extend half-life (

) and reduce toxic metabolite risks.
Structural Visualization

The following diagram illustrates the electronic differences and metabolic soft spots.

G cluster_0 Indole Scaffold (High Energy HOMO) cluster_1 Indazole Scaffold (Stabilized) Indole Indole-3-Acetic Acid (Electron Rich) Metabolism CYP450 Attack (C2-C3 Epoxidation) Indole->Metabolism High Susceptibility Bioisostere Bioisosteric Switch (N for CH replacement) Indole->Bioisostere Indazole Indazole-3-Acetic Acid (Electron Deficient) Interaction Target Binding (N2 Acceptor + N1 Donor) Indazole->Interaction Enhanced H-Bonding Bioisostere->Indazole Optimizes PK

Caption: Structural comparison highlighting the metabolic vulnerability of Indole vs. the stabilized Indazole scaffold.

Pharmacological Performance: The CRTH2 Case Study

The most prominent application of this bioisosteric switch is in the development of antagonists for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) , a target for asthma and allergic rhinitis.

The Problem: Indole-3-Acetic Acid (e.g., Indomethacin/Ramatroban)

Early CRTH2 antagonists were derived from Indomethacin. While potent, they suffered from:

  • Short Half-life: Rapid oxidation of the indole ring.

  • Acyl Glucuronidation: The acetic acid tail forms reactive acyl glucuronides, leading to idiosyncratic toxicity.

  • Off-Target Effects: High lipophilicity contributed to non-specific binding.

The Solution: Indazole-3-Acetic Acid

Replacing the indole core with indazole (often coupled with fluorination) resolved these issues.

  • Mechanism: The N2 nitrogen of indazole forms a specific water-mediated hydrogen bond in the CRTH2 pocket that the indole C2-H cannot mimic.

  • Data: In competitive binding assays, Indazole derivatives often maintain nanomolar potency (

    
     nM) while improving metabolic stability by >40% in human liver microsomes (HLM).
    

Experimental Protocols

To validate the performance of an Indazole derivative against an Indole standard, the following protocols are recommended.

A. Synthesis of Indazole-3-Acetic Acid Derivatives

Methodology adapted from Odell et al.[1]

Causality: Unlike Fischer indole synthesis (harsh acid), indazoles are best synthesized via base-mediated cyclization of 2-nitrobenzylamines. This tolerates sensitive functional groups.[1][2]

Step-by-Step Workflow:

  • Starting Material: Begin with 3-amino-3-(2-nitrophenyl)propanoic acid.[1][2]

  • Cyclization: Dissolve substrate (1.0 eq) in water/ethanol (1:1). Add NaOH (2.0 eq).

  • Reaction: Heat to 80°C for 4 hours. The intramolecular nucleophilic attack of the amine on the nitro group (with subsequent reduction/dehydration) forms the indazole ring.

  • Workup: Acidify with 1M HCl to pH 3. The Indazole-3-acetic acid precipitates. Filter and recrystallize from MeOH.

  • Validation: NMR (check for disappearance of nitro signals) and LC-MS.

B. Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the resistance to oxidative metabolism.

  • Preparation: Prepare 1 µM test compound (Indole vs. Indazole analog) in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Visualizing the Synthesis & Assay Logic

Workflow cluster_synth Synthesis: Indazole-3-Acetic Acid cluster_assay Validation: Metabolic Stability Start 2-Nitro-phenyl-propanoic acid Cyclization Base-Mediated Cyclization Start->Cyclization + Reagent Reagent NaOH / EtOH / 80°C Reagent->Cyclization Product Indazole-3-Acetic Acid Cyclization->Product - H2O HLM Human Liver Microsomes + NADPH Product->HLM Substrate Analysis LC-MS/MS Time Course (0-60 min) HLM->Analysis Result Calculate Intrinsic Clearance (CLint) Analysis->Result

Caption: Workflow for synthesizing the Indazole scaffold and validating its metabolic superiority.

References

  • Odell, L. R., et al. (2016). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal.[3]

  • Pettibone, D. J., et al. (2005). Identification of an Indole-Acetic Acid Derivative as a Potent and Selective CRTH2 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics.

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. (Relevant for scaffold stability data). [4]

  • Kütt, A., et al. (2025).[5] The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Omega. (Provides definitive pKa data for Indole vs Indazole).

Sources

Comparative

A Comparative Guide to the Anti-Inflammatory Potential of Indazole Derivatives: Focusing on the Indazole-3-yloxy Subclass and its Analogs

This guide provides a comprehensive comparison of the anti-inflammatory potential of indazole derivatives, with a specific focus on the available data for indazole-3-yloxy derivatives and a broader examination of related...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the anti-inflammatory potential of indazole derivatives, with a specific focus on the available data for indazole-3-yloxy derivatives and a broader examination of related indazole analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical scaffold.

The indazole nucleus is a key heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Among their diverse pharmacological activities, indazole derivatives have shown considerable promise as anti-inflammatory agents.[2][3][4] This guide will delve into the experimental data supporting these claims, compare the anti-inflammatory profiles of different derivatives, and provide detailed methodologies for key experimental assays.

While the primary focus is on indazole-3-yloxy derivatives, the publicly available, indexed research on this specific subclass is limited. Therefore, to provide a comprehensive and useful comparison, this guide will also incorporate data from closely related and well-studied indazole derivatives, such as N-substituted indazoles and indazolones. This broader perspective allows for a more robust understanding of the structure-activity relationships (SAR) that govern the anti-inflammatory potential of the indazole scaffold.

The Anti-Inflammatory Landscape of Indazole Derivatives

The inflammatory cascade is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Key molecular targets for anti-inflammatory drugs include cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[5] Additionally, the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β), and the generation of reactive oxygen species (ROS) are critical components of the inflammatory process.[3][4]

Indazole derivatives have been shown to modulate these key inflammatory pathways, positioning them as attractive candidates for the development of novel anti-inflammatory therapeutics.

Comparative Analysis of Anti-Inflammatory Activity

Indazole-3-yloxy Derivatives: A Glimpse into their Potential

Specific comparative studies on a range of indazole-3-yloxy derivatives are not widely available in the current literature. However, a notable example from this subclass is 1-benzyl-3-(2,3-dihydroxypropoxy)indazole , also known as benzidol . Pharmacological and toxicological studies have indicated that benzidol possesses marked anti-inflammatory, analgesic, and antipyretic properties.[6] Notably, its anti-inflammatory activity is reported to be similar to that of the established non-steroidal anti-inflammatory drug (NSAID) phenylbutazone and superior to benzydamine, another indazole-based anti-inflammatory agent.[6]

Broader Indazole Derivatives: A More Detailed Comparison

To provide a more comprehensive comparison, we will now examine the anti-inflammatory potential of other well-characterized indazole derivatives. The following tables summarize key experimental data from in vivo and in vitro studies.

Table 1: In Vivo Anti-Inflammatory Activity of Indazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg)Time (hours)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
Indazole100561.03Diclofenac (10 mg/kg)84.50
5-Aminoindazole100583.09Diclofenac (10 mg/kg)84.50
3-methyl-1-carbethoxy ethyl indazole (Compound b)5003Significant reduction--
N2 substituted 1,2-dihydro-3H-indazol-3-one (Compound 3b)--Superior to DiclofenacDiclofenac-

Data compiled from multiple sources.[3][7][8][9]

Table 2: In Vitro Anti-Inflammatory Activity of Indazole Derivatives

CompoundAssayTargetIC50 (µM)Reference CompoundIC50 (µM) (Reference)
IndazoleCytokine InhibitionTNF-α220.11Dexamethasone31.67
5-AminoindazoleCytokine InhibitionTNF-α230.19Dexamethasone31.67
IndazoleCytokine InhibitionIL-1β120.59Dexamethasone102.23
6-NitroindazoleCytokine InhibitionIL-1β100.75Dexamethasone102.23
Compound 16 (aza-indazole series)COX InhibitionCOX-20.409--

Data compiled from multiple sources.[2][3][7][10]

Mechanistic Insights: How Indazole Derivatives Combat Inflammation

The anti-inflammatory effects of indazole derivatives are attributed to their ability to interfere with key signaling pathways and molecular targets involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes. Several indazole derivatives have been identified as potent and selective inhibitors of COX-2.[2][10] The selective inhibition of COX-2 is a desirable characteristic as it is the inducible isoform primarily involved in inflammation, while the constitutive COX-1 isoform plays a role in maintaining gastrointestinal homeostasis.

Caption: Inhibition of the COX-2 pathway by indazole-3-yloxy derivatives.

Modulation of Pro-inflammatory Cytokine Production

Indazole derivatives have been shown to suppress the production of key pro-inflammatory cytokines, including TNF-α and IL-1β.[3] These cytokines play a crucial role in amplifying and perpetuating the inflammatory response. By inhibiting their production, indazole derivatives can effectively dampen the inflammatory cascade.

Cytokine_Inhibition cluster_macrophage Macrophage LPS LPS (Stimulus) NFkB NF-κB Pathway LPS->NFkB TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation Indazole_Derivatives Indazole-3-yloxy Derivatives Indazole_Derivatives->NFkB Inhibition

Caption: Modulation of pro-inflammatory cytokine production by indazole derivatives.

Experimental Protocols for Assessing Anti-Inflammatory Potential

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vivo and in vitro assays commonly used to evaluate the anti-inflammatory potential of indazole derivatives.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating acute inflammation.[3][7]

Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a control group.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups: a control group (vehicle), a standard drug group (e.g., diclofenac), and test groups receiving different doses of the indazole derivative.

  • Drug Administration: The test compounds and the standard drug are administered, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

In Vitro Assay: Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The inhibition of this activity by a test compound is quantified.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and the test compound solutions at various concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Compound Addition: Add the test compound or vehicle control to the respective wells and incubate for a short period.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader at different time points.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

In Vitro Assay: Pro-inflammatory Cytokine (TNF-α) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α in stimulated immune cells.

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to produce TNF-α. The concentration of TNF-α in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach the desired confluency.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivative for a specified period.

  • LPS Stimulation: Add LPS to the wells (except for the negative control) to stimulate TNF-α production and incubate.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform a TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that the indazole scaffold is a promising platform for the development of novel anti-inflammatory agents. While specific comparative data on indazole-3-yloxy derivatives are currently limited, the marked activity of benzidol highlights the potential of this subclass. Broader studies on other indazole analogs have revealed their ability to target key inflammatory mediators such as COX-2 and pro-inflammatory cytokines.

Future research should focus on the systematic synthesis and evaluation of a library of indazole-3-yloxy derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to fully elucidate their molecular targets and signaling pathways. Such investigations will be crucial in unlocking the full therapeutic potential of this intriguing class of compounds for the treatment of inflammatory diseases.

References

  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1-8.
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06.
  • Propker, M. (1975). Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole. Arzneimittel-Forschung, 25(11), 1833-1838.
  • Romagnoli, R., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-7.
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Available at: [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.).
  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. PubMed. Available at: [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. Available at: [Link]

  • Kumar, V., et al. (2024).
  • Romagnoli, R., et al. (2019). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PubMed. Available at: [Link]

  • Vega, C., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Molecules, 29(19), 4583.
  • Al-Omary, F. A. M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1895.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Fahmy, H. H., et al. (2012). SYNTHESIS AND ANTI-INFLAMMATORY EVALUATION OF NEW SUBSTITUTED 1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)- 1H-PYRAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(3), 411-421.
  • Khan, I., et al. (2023). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers in Chemistry, 11, 1246535.
  • Wang, Y., et al. (2023).
  • Qiu, H., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17757-17791.
  • El-Sayed, M. A. A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Journal of Molecular Structure, 1303, 137497.
  • Husain, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3857-3871.
  • Hu, Y., et al. (2023).
  • Biosciences Biotechnology Research Asia. (2024). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Retrieved from [Link]

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Validation

Reference Standard Qualification Guide: (1-Methyl-1H-indazol-3-yloxy)-acetic acid

This guide outlines the technical workflow for qualifying (1-Methyl-1H-indazol-3-yloxy)-acetic acid (CAS: 304443-72-9) as a reference standard.[1][2] Given that this compound is a structural analog of the anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for qualifying (1-Methyl-1H-indazol-3-yloxy)-acetic acid (CAS: 304443-72-9) as a reference standard.[1][2]

Given that this compound is a structural analog of the anti-inflammatory drug Bendazac (which possesses a benzyl group instead of a methyl group) and often appears as a process impurity or research metabolite, Certified Reference Materials (CRMs) are rarely available. Researchers must typically qualify "Research Grade" commercial reagents into "Primary Reference Standards" for use in GLP/GMP environments.

[1][2]

Executive Summary & Compound Profile

Target Compound: (1-Methyl-1H-indazol-3-yloxy)-acetic acid CAS Number: 304443-72-9 Molecular Formula: C₁₀H₁₀N₂O₃ (MW: 206.20 g/mol ) Core Application: Pharmacological impurity profiling (Bendazac analogs), Non-steroidal anti-inflammatory drug (NSAID) development, and indazole-based metabolite tracking.[1][2]

The Challenge: Commercially available material for this CAS is typically "Research Grade" (95–97% purity) with non-specific Certificates of Analysis (CoA). For quantitative assays (e.g., IC50 determination, impurity quantification), this material must be rigorously qualified to establish an Assigned Purity with traceable uncertainty.

Comparative Analysis: Qualification Methodologies

When upgrading a research reagent to a reference standard, two primary methodologies exist. The choice depends on available instrumentation and sample quantity.

FeatureMethod A: Mass Balance (Traditional) Method B: Quantitative NMR (qNMR) (Recommended)
Principle

Direct molar ratio measurement against a NIST-traceable internal standard.[1][2]
Primary Data HPLC-UV (Area %), Karl Fischer (KF), TGA/ROI.¹H-NMR integration signals.
Accuracy High , but prone to error if impurities lack UV chromophores.Superior ; independent of analyte extinction coefficients.
Sample Req. High (>100 mg typically required for ROI/KF).Low (<20 mg); non-destructive (sample recoverable).
Throughput Low (Requires 3–4 separate techniques).High (Single experiment).
Suitability Best for final drug substances with ample supply.Best for scarce research standards like (1-Methyl-1H-indazol-3-yloxy)-acetic acid.[1][2]

Expert Verdict: For (1-Methyl-1H-indazol-3-yloxy)-acetic acid, qNMR is the superior choice .[1][2] Reasoning: Indazole derivatives often co-elute with structural isomers in HPLC. qNMR allows distinct observation of the N-Methyl singlet (~3.8–4.0 ppm) and the methylene singlet (~4.8 ppm), providing absolute purity without requiring response factors for unknown impurities.

Technical Qualification Workflow (Step-by-Step)

Phase 1: Structural Identity Confirmation

Before purity assignment, the chemical structure must be unequivocally proven.

  • MS (ESI+): Expect

    
    . Look for characteristic loss of the acetic acid moiety (
    
    
    
    , mass loss ~59).
  • ¹H-NMR (DMSO-d₆):

    • Indazole Core: 4 aromatic protons (7.0–7.8 ppm region).

    • N-Methyl: Singlet, ~3.9 ppm (Integration 3H).[2] Critical for distinguishing from Bendazac.

    • O-Methylene: Singlet, ~4.8 ppm (Integration 2H).[2]

    • Carboxylic Acid: Broad singlet, 11.0–13.0 ppm (exchangeable).

Phase 2: Purity Assignment Protocol (qNMR)

Objective: Establish the potency (% w/w) of the material.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[2] Why? High purity, stable, and simple singlet at ~6.3 ppm that does not overlap with indazole aromatics.

  • Solvent: DMSO-d₆ (99.9% D).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d₆. Ensure complete solubility (sonicate if necessary).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1):

      
       seconds (Must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16–32.

  • Calculation:

    
    
    
    • 
      : Integral area[2][3]
      
    • 
      : Number of protons (N-Methyl = 3, Maleic Acid = 2)[1][2]
      
    • 
      : Molecular Weight[2][4][5][6][7]
      
    • 
      : Purity (as decimal)
      
Phase 3: Orthogonal Verification (HPLC-UV)

Use HPLC to detect impurities that might be proton-deficient (e.g., inorganic salts, though unlikely to be UV active) and to confirm chromatographic homogeneity.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

  • Detection: 305 nm (Indazole characteristic absorption).

  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Visualizing the Qualification Pathway

The following diagram illustrates the decision logic and workflow for qualifying this specific indazole derivative.

QualificationWorkflow Start Start: Receive 'Research Grade' (1-Methyl-1H-indazol-3-yloxy)-acetic acid Identity 1. Identity Confirmation (LC-MS + 1H-NMR) Start->Identity Decision Is Structure Confirmed? Identity->Decision Reject Reject / Repurify (Recrystallization) Decision->Reject No PurityMethod 2. Select Purity Method Decision->PurityMethod Yes qNMR Method A: qNMR (Recommended) Internal Std: Maleic Acid Solvent: DMSO-d6 PurityMethod->qNMR Limited Sample / High Accuracy MassBal Method B: Mass Balance (HPLC + KF + TGA) PurityMethod->MassBal High Sample Volume Verification 3. Orthogonal Check HPLC-UV (305 nm) qNMR->Verification MassBal->Verification FinalDoc 4. Generate CoA Assign Purity with Uncertainty Verification->FinalDoc

Figure 1: Decision tree and workflow for qualifying research-grade indazole reagents into reference standards.

Key Experimental Data Summary

The following table summarizes expected physical and chemical properties to validate during the process.

ParameterSpecification / Expected ValueMethod
Appearance White to off-white crystalline powderVisual
Solubility Soluble in DMSO, Methanol; Sparingly soluble in WaterVisual / Gravimetric
UV Max (

)
~300–305 nm (Indazole core)UV-Vis / PDA
Mass Spectrum

Da
LC-MS (ESI+)
Melting Point Determine experimentally (Likely >150°C based on Bendazac)DSC / Capillary
Residual Solvents Check for Ethyl Acetate/Hexane (Recrystallization solvents)GC-HS or ¹H-NMR

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[8] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link

  • Balsamo, A., et al. "Synthesis and pharmacological evaluation of some indazole derivatives." European Journal of Medicinal Chemistry, 21(1), 77-83 (1986). (Provides structural context for Bendazac analogs).
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern Comparison for Indazoles

Executive Summary The indazole scaffold (1,2-benzodiazole) is a pharmacophore of increasing critical importance in kinase inhibitors (e.g., Axitinib) and synthetic cannabinoid receptor agonists (SCRAs). However, its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (1,2-benzodiazole) is a pharmacophore of increasing critical importance in kinase inhibitors (e.g., Axitinib) and synthetic cannabinoid receptor agonists (SCRAs). However, its structural elucidation presents unique challenges due to annular tautomerism (1H- vs. 2H-indazole) and its isobaric similarity to the indole scaffold.

This guide provides a definitive comparison of fragmentation behaviors for indazole derivatives. Unlike standard operating procedures that list simple transitions, this document focuses on the mechanistic causality of ion formation to enable precise structural assignment.

Part 1: The Indazole Core Challenge

The primary analytical challenge with indazoles is distinguishing them from their regioisomers (indoles) and differentiating positional isomers (N1-alkyl vs. N2-alkyl).

The Isobaric Trap: Indazole vs. Indole

Both scaffolds share the formula


 (for the core plus one nitrogen substituent difference) or similar masses when substituted.
  • Indole: Contains one nitrogen. Fragmentation is dominated by ring expansion to quinolinium/isoquinolinium ions and subsequent loss of HCN (27 Da) .

  • Indazole: Contains two adjacent nitrogens.[1][2] Fragmentation is characterized by the cleavage of the N-N bond, often resulting in the loss of

    
     (28 Da)  or HCN  depending on the substitution pattern.
    
The Positional Isomerism: 1H- vs. 2H-

Indazoles exist in dynamic equilibrium. In the gas phase (MS), the location of the alkyl/aryl substituent (fixed N1 or N2) drastically alters the charge localization and subsequent bond lability.

Part 2: Fragmentation Mechanics (The "How")

To interpret the spectra correctly, one must understand the energy barriers governing the ring cleavage.

Mechanism A: The "Indazole Collapse" (Loss of )

Unlike indoles, the N-N bond in the indazole ring is a weak point. Under Collision-Induced Dissociation (CID), a diagnostic pathway involves the elimination of molecular nitrogen.

  • Pathway:

    
    
    
  • Significance: This is the "smoking gun" for indazoles. Indoles cannot lose 28 Da (

    
    ) directly from the ring system.
    
Mechanism B: The 3-Carboxamide Cleavage (Synthetic Cannabinoids)

For drug development and forensic analysis, the 3-substituted indazoles are most relevant. The cleavage often occurs at the amide linker before the ring degrades.

  • Diagnostic Ion: Formation of the Acylium-Indazole ion (m/z 145) .[3]

  • Causality: The carbonyl oxygen stabilizes the positive charge on the carbonyl carbon attached to the C3 position of the indazole ring.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for a generic 3-carboxamide indazole (e.g., AB-CHMINACA analogs).

IndazoleFragmentation Parent Parent Ion [M+H]+ AmideCleavage Amide Bond Cleavage Parent->AmideCleavage Low CE RingCleavage Indazole Ring Opening Parent->RingCleavage High CE Acylium Indazole Acylium Ion (m/z 145 characteristic) AmideCleavage->Acylium Loss of Amine Sidechain LossHCN Product Ion [M+H - HCN]+ Acylium->LossHCN Secondary Frag LossN2 Product Ion [M+H - N2]+ RingCleavage->LossN2 -28 Da (Diagnostic) RingCleavage->LossHCN -27 Da (Common)

Figure 1: Competitive fragmentation pathways for 3-substituted indazoles. The green node (m/z 145) is highly diagnostic for the indazole core in synthetic cannabinoids.

Part 3: Comparative Analysis

This section provides the data required to distinguish indazoles from their alternatives.

Comparison 1: Indazole vs. Indole

The table below highlights the key mass spectral differences used to distinguish these two heterocyclic cores.

FeatureIndazole (1,2-diazole)Indole (1-azole)
Primary Neutral Loss 28 Da (

)
or 27 Da (HCN)
27 Da (HCN)
Ring Stability Lower (N-N bond is labile)Higher (requires ring expansion)
Diagnostic Low Mass Ion m/z 119 (Indazolyl cation)m/z 117 (Indolyl cation)
Mechanism Charge remote fragmentation often initiates N-N cleavage.Charge migration to C3 often initiates RDA (Retro-Diels-Alder).
Comparison 2: 1H-Indazole vs. 2H-Indazole Isomers

Distinguishing N1-alkyl from N2-alkyl isomers is critical for patent protection and potency.

  • 1-Alkyl-Indazoles:

    • Behavior: The alkyl group at N1 is generally more stable.

    • Spectrum: High abundance of the intact core cation. The loss of the alkyl group is observed but often requires higher collision energy (CE).

    • Mechanism: The lone pair on N2 is available for protonation, stabilizing the structure.

  • 2-Alkyl-Indazoles:

    • Behavior: The alkyl group at N2 disrupts the aromaticity more significantly upon ionization.

    • Spectrum: Often shows a higher ratio of

      
        to the parent ion compared to the 1-isomer.
      
    • Mechanism: Protonation often occurs at N1, leading to a "push-pull" electronic repulsion that facilitates the ejection of the N2-substituent.

Part 4: Experimental Protocol (Self-Validating)

To generate reproducible data for comparison, follow this LC-MS/MS workflow. This protocol includes built-in validation steps.

Materials & Setup
  • Instrument: Q-ToF or Orbitrap (High Resolution is required for accurate mass differentiation of secondary fragments).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3][4][5]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. (Avoid ammonium buffers if looking for N-loss to prevent background interference).

Step-by-Step Workflow
  • System Suitability (The "Blank" Check):

    • Inject a solvent blank. Ensure no background peaks exist at m/z 119, 145, or 117.

  • Isomer Separation (Chromatography):

    • Use a C18 column (e.g., 2.1 x 100mm, 1.7 µm).

    • Note: 2H-indazoles typically elute earlier than 1H-indazoles due to higher polarity and ability to form hydrogen bonds with the stationary phase silanols if unmasked, though in reverse phase, the lower lipophilicity of the quinoid-like 2H form often results in lower retention.

  • Energy Ramping (The "Fingerprint"):

    • Do not use a single Collision Energy (CE).

    • Acquire spectra at 10, 20, and 40 eV .

    • Validation: The ratio of m/z 145 (Acylium) to Parent should increase with CE. If it decreases immediately, check for in-source fragmentation.

  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for the parent mass.

    • Check for the "N2 Loss" (Parent - 28.0061 Da).

Visualization: Decision Tree for Identification

IdentificationWorkflow Unknown Unknown Peak (Isomer?) CheckLoss Check Neutral Loss Unknown->CheckLoss Indole Indole (Loss of HCN, 27 Da) CheckLoss->Indole -27 Da Indazole Indazole (Loss of N2, 28 Da) CheckLoss->Indazole -28 Da SubCheck Check Alkyl Loss Ratio (High CE) Indazole->SubCheck N1 1H-Indazole (Stable Parent) SubCheck->N1 Low Fragmentation N2 2H-Indazole (High Frag/Parent Ratio) SubCheck->N2 High Fragmentation

Figure 2: Logical decision tree for differentiating Indole/Indazole and N1/N2 isomers based on MS/MS data.

Part 5: References

  • Differentiation of Indazole Regioisomers:

    • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles.

    • Source: MDPI (Molecules).

    • URL:[Link]

  • Synthetic Cannabinoid Fragmentation (Indazole-3-Carboxamides):

    • Title: Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization.

    • Source: PubMed / NIH (J Am Soc Mass Spectrom).

    • URL:[Link]

  • General Heterocycle Fragmentation:

    • Title: Mass Spectrometry - Fragmentation Patterns (Heterocycles).[3][4][5][6][7]

    • Source: Chemistry LibreTexts.

    • URL:[Link]

  • Neutral Loss Data:

    • Title: Selection of neutral losses and characteristic ions for mass spectral classifier.[8]

    • Source: Royal Society of Chemistry (Analyst).

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1-Methyl-1H-indazol-3-yloxy)-acetic acid

Introduction: (1-Methyl-1H-indazol-3-yloxy)-acetic acid is a heterocyclic compound incorporating both an indazole nucleus and an acetic acid functional group. Such molecules are common scaffolds in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (1-Methyl-1H-indazol-3-yloxy)-acetic acid is a heterocyclic compound incorporating both an indazole nucleus and an acetic acid functional group. Such molecules are common scaffolds in medicinal chemistry and drug discovery.[1][2] While its specific toxicological and environmental profile is not widely documented, its structural motifs provide a clear basis for establishing a robust and safe disposal protocol. This guide provides a comprehensive, step-by-step framework for researchers and laboratory personnel to manage and dispose of this compound, ensuring personnel safety and regulatory compliance. The procedures outlined are grounded in established principles of chemical waste management and authoritative guidelines from the Environmental Protection Agency (EPA).

Section 1: Hazard Identification and Risk Assessment

The first step in safe disposal is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its hazard profile from its constituent parts: the indazole ring and the acetic acid side chain. This approach, based on chemical analogy, is a standard practice in laboratory safety assessment.

  • Indazole Derivatives: The indazole core is a nitrogen-containing heterocyclic system. Compounds in this class can possess biological activity and may cause irritation upon contact.[3]

  • Acetic Acid: The acetic acid moiety renders the molecule acidic. Concentrated acetic acid is corrosive, causing severe skin and eye damage, and is a flammable liquid.[4][5][6] While this compound is a solid, its acidic nature dictates its handling and segregation protocols.

Based on analogous compounds, the anticipated hazard profile is summarized below.

Hazard CategoryPotential GHS Classification (Inferred)Key Precautionary StatementsSupporting Sources
Skin Irritation/Corrosion Category 2 (Irritant) to Category 1 (Corrosive)H315: Causes skin irritation. H314: Causes severe skin burns.[6][7][8][9]
Eye Irritation/Damage Category 2A (Irritant) to Category 1 (Damage)H319: Causes serious eye irritation. H318: Causes serious eye damage.[7][8][9][10]
Respiratory Irritation Category 3 (Irritant)H335: May cause respiratory irritation.[7][8][9][11]
Acute Oral Toxicity Category 4 (Harmful)H302: Harmful if swallowed.[7][8][11]
Aquatic Toxicity Category 1 (Acute/Chronic)H410: Very toxic to aquatic life with long lasting effects.

Causality: The combination of a biologically active core (indazole) and a corrosive functional group (acetic acid) necessitates treating this compound as hazardous waste. Its potential for aquatic toxicity underscores the imperative to prevent its release into the environment.

Section 2: Personal Protective Equipment (PPE)

Based on the risk assessment, the following minimum PPE must be worn when handling (1-Methyl-1H-indazol-3-yloxy)-acetic acid in any form, including its waste products.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, irritation, and potential burns.[12]
Eye Protection Safety goggles with side shields or a face shieldTo protect eyes from dust particles and splashes, preventing serious irritation or damage.[12]
Body Protection Lab coatTo protect skin and clothing from contamination.[13]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust, which can cause respiratory tract irritation.[11][13]

Section 3: Waste Characterization and Segregation Protocol

Proper disposal begins at the point of generation. All waste containing (1-Methyl-1H-indazol-3-yloxy)-acetic acid must be classified as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA).[14][15]

Step-by-Step Waste Collection Procedure:
  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab, at or near the point of waste generation, for collecting the hazardous waste.[15][16] This area must be under the direct control of laboratory personnel.[17]

  • Select an Appropriate Waste Container:

    • For Solid Waste: Use a wide-mouth, sealable container made of high-density polyethylene (HDPE) or other compatible plastic.

    • For Liquid Waste (Solutions): Use a screw-cap HDPE container (carboy).[18] Crucially, do not use metal containers , as the acidic nature of the waste can corrode the metal, potentially leading to leaks and the generation of flammable hydrogen gas.[5][14]

    • Ensure the container is clean, in good condition, and has a leak-proof seal.[19]

  • Properly Label the Waste Container:

    • As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:

      • The words "Hazardous Waste".[15]

      • The full chemical name: "(1-Methyl-1H-indazol-3-yloxy)-acetic acid". Avoid abbreviations.

      • All other constituents in the waste stream, with their approximate percentages.

      • The date accumulation started.

      • An indication of the hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard").[15]

  • Segregate Incompatible Wastes: This is a critical safety step.

    • DO NOT mix this acidic waste with:

      • Bases (e.g., sodium hydroxide, ammonium hydroxide): A violent exothermic neutralization reaction can occur.

      • Strong Oxidizers (e.g., nitric acid, perchlorates, permanganates): This can lead to a dangerous, potentially explosive reaction.[5][20]

      • Reactive Metals: The acidic nature can react to produce flammable hydrogen gas.[5]

    • Store the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks and segregate it from incompatible materials.[14][20]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[16][19][20] This prevents the release of vapors and protects the container's contents from contamination.

Section 4: Disposal Workflow and Decision Making

The following diagram illustrates the decision-making process for managing waste streams containing (1-Methyl-1H-indazol-3-yloxy)-acetic acid.

G cluster_form 1. Determine Physical Form cluster_solid 2. Solid Waste Handling cluster_liquid 2. Liquid Waste Handling cluster_final 3. Final Disposal Steps start Generated Waste: (1-Methyl-1H-indazol-3-yloxy)-acetic acid solid Solid Waste (e.g., powder, contaminated consumables) start->solid Solid or contaminated material liquid Liquid Waste (e.g., solutions, reaction mixtures) start->liquid Liquid solution solid_container Collect in labeled, sealed HDPE container. solid->solid_container liquid_container Collect in labeled, sealed HDPE carboy. Maintain pH < 7 (Acidic Waste). liquid->liquid_container storage Store in designated SAA with secondary containment. Segregate from bases & oxidizers. solid_container->storage liquid_container->storage pickup Container Full or >12 months? Request pickup from Environmental Health & Safety (EHS). storage->pickup

Caption: Disposal workflow for (1-Methyl-1H-indazol-3-yloxy)-acetic acid waste.

Section 5: Spill and Emergency Procedures

Accidents can happen. A prepared response is essential for safety.

  • Small Spill (Contained on Benchtop):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (Section 2).

    • Cover the spill with a neutral absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels on concentrated solutions.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.[13]

    • Label the container with all contents and dispose of it as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.[13]

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) emergency line.[13]

    • Prevent entry into the area.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Section 6: Disposal of Empty Containers

Empty containers that once held (1-Methyl-1H-indazol-3-yloxy)-acetic acid must also be managed properly to remove residual hazards.

  • Triple Rinsing: The standard procedure for decontaminating empty containers is triple rinsing.[21]

    • Rinse the container thoroughly with a suitable solvent (e.g., water or acetone) three separate times.

    • Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. [19] Subsequent rinsates for water-soluble compounds can often be drain-disposed, but always check with your institutional EHS guidelines.

  • Defacing the Label: Completely remove or obliterate the original manufacturer's label.[20]

  • Final Disposal: Once triple-rinsed and dried with the label removed, the container can typically be disposed of in the normal laboratory glassware or plastic recycling stream.

Section 7: Regulatory Compliance and Best Practices

This guide is designed to align with the framework established by the EPA under RCRA. Key compliance points include:

  • Generator Status: Your laboratory or institution is classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, LQG) of hazardous waste, which dictates specific storage time limits and procedural requirements.[15][17]

  • Waste Minimization: As a guiding principle of green chemistry, always seek to minimize the generation of chemical waste.[16][22] This can be achieved through careful planning of experiments and using only the necessary amount of material.

  • Training: All personnel handling this chemical must be trained on its hazards and the proper disposal procedures outlined in this guide and their institution's Chemical Hygiene Plan.

By adhering to these detailed procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • American Society for Health-System Pharmacists. (2019, June 15). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Available at: [Link]

  • EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet Acetic Acid, Glacial. Available at: [Link]

  • LookChem. (2025, May 20). (1-methyl-1H-indazol-3-yl)methyl acetate. Available at: [Link]

  • Technion. Chemical Waste Management Guide. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetic Acid. Available at: [Link]

  • PubChem. (6-Fluoro-1-methyl-1H-indol-3-yl)(oxo)acetic acid. Available at: [Link]

  • Studylib. Imidazole SOP: Safety & Handling Procedures. Available at: [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Available at: [Link]

  • Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Available at: [Link]

  • INEOS Group. (2024, October 23). SAFETY DATA SHEET Acetic Acid. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (4-Methyl-1H-indol-3-yl)acetic acid Properties. Available at: [Link]

  • The University of Edinburgh. (2022, August 24). SBS Policy and Code of Practice on Waste Disposal. Available at: [Link]

  • The Ohio State University. Chemical Waste Management Reference Guide. Available at: [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

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